Ethyl vinyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxyethane | |
|---|---|---|
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InChI |
InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |
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InChI Key |
FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC=C | |
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Molecular Formula |
C4H8O, Array | |
| Record name | VINYL ETHYL ETHER | |
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| Record name | VINYL ETHYL ETHER | |
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Related CAS |
25104-37-4 | |
| Record name | Poly(ethyl vinyl ether) | |
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DSSTOX Substance ID |
DTXSID3029609 | |
| Record name | [(Ethenyl)oxy]ethane | |
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Molecular Weight |
72.11 g/mol | |
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Physical Description |
Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | VINYL ETHYL ETHER | |
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| Record name | Ethene, ethoxy- | |
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| Record name | Ethyl vinyl ether | |
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Boiling Point |
96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |
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| Record name | Vinyl ethyl ether | |
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Flash Point |
less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |
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| Record name | Vinyl ethyl ether | |
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Solubility |
In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |
| Record name | Vinyl ethyl ether | |
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Density |
0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
| Record name | Vinyl ethyl ether | |
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Vapor Pressure |
511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |
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Color/Form |
Colorless liquid, Ether-like odor | |
CAS No. |
109-92-2, 25104-37-4 | |
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| Record name | ETHYL VINYL ETHER | |
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Melting Point |
-175 °F (USCG, 1999), -115.8 °C, -115 °C | |
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Synthetic Methodologies for Ethyl Vinyl Ether Production
Transetherification Reactions
Palladium-Catalyzed Transetherification
The synthesis of vinyl ethers can be effectively achieved through a transetherification reaction between an alcohol and ethyl vinyl ether, facilitated by a palladium catalyst. academie-sciences.frresearchgate.net An air-stable palladium catalyst, often generated in situ from commercially available precursors like palladium(II) acetate (B1210297), has been shown to efficiently catalyze this reaction. academie-sciences.frresearchgate.netrsc.org This method can produce a variety of functionalized vinyl ethers in a single step with good alcohol conversion rates (50–82%) and yields (up to 75%). academie-sciences.frresearchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758). academie-sciences.fr The palladium complex, for instance, a (L–L)Pd(OAc)₂ type where L–L represents a chelating ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, has been found to accelerate the reaction. academie-sciences.fr This palladium-catalyzed approach provides a direct route to γ,δ-unsaturated aldehydes through a sequential vinyl ether exchange and Claisen rearrangement, offering a milder alternative to toxic mercury-based catalysts. organic-chemistry.org
Iridium-Catalyzed Transetherification
Iridium-catalyzed reactions serve as a complementary method to palladium-catalyzed transetherification for synthesizing vinyl ethers. academie-sciences.fracademie-sciences.fr This approach often involves the reaction of an alcohol with vinyl acetate in the presence of an iridium catalyst. wikipedia.org A commonly used precatalyst is the commercially available di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) complex, [Ir(cod)Cl]₂. nih.govorgsyn.org The reaction is thought to proceed via an addition-elimination sequence of the alcohol and acetic acid, facilitated by the iridium complex and a base such as sodium carbonate. orgsyn.org This method has proven effective for the synthesis of vinyl ethers that are otherwise difficult to prepare and can be applied to both primary and secondary alcohols. nih.govorgsyn.org
Mercury-Catalyzed Ether Exchange in Allyl Vinyl Ether Synthesis
Mercury(II) salts, such as mercury(II) acetate (Hg(OAc)₂), are classic catalysts for the transvinylation or ether exchange between a vinyl ether and an alcohol. nih.govorgsyn.org This method is particularly noted for its use in preparing allyl vinyl ethers from allyl alcohols and this compound. redalyc.org The Lewis acidic Hg²⁺ cation is believed to interact with the electron-rich oxygen atoms of both the alcohol and this compound, as well as the double bond of the vinyl ether, facilitating the exchange of the alkoxy groups. redalyc.org While effective, yielding the desired vinyl ether for subsequent reactions like the Claisen rearrangement, this method often requires the use of toxic mercury compounds. organic-chemistry.orgredalyc.orgreddit.com A variation using mercury(II) trifluoroacetate (B77799) has also been noted. nih.gov
Optimization of Reaction Conditions and Functional Group Tolerance
Optimizing reaction conditions is crucial for maximizing the efficiency of transetherification reactions. Key parameters that are often adjusted include the initial molar ratio of this compound to the alcohol, the concentration of the alcohol, the choice of solvent, the presence and nature of the ligand, the amount of catalyst, and the specific metal precursor used. academie-sciences.frresearchgate.netacademie-sciences.fr For instance, in palladium-catalyzed reactions, using a large excess of this compound (e.g., 12 equivalents) and a specific ligand like 1,10-phenanthroline can lead to improved conversion and yield. academie-sciences.fr These catalytic systems demonstrate considerable functional group tolerance, allowing for the synthesis of vinyl ethers bearing diverse functionalities such as halogenomethyl groups, amino groups, carbonate side-groups, and oligo(ethylene oxide) chains. researchgate.netrsc.orgacs.org The reactions generally proceed under mild conditions, which helps in preserving sensitive functional groups. acs.orgnih.gov
Below is a data table illustrating the optimization of palladium-catalyzed transetherification of furfuryl alcohol with this compound.
| Entry | Catalyst (mol%) | Ligand (eq.) | Solvent | EVE/Alcohol Ratio | [Alcohol] (mol/L) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2%) | - | CH₂Cl₂ | 12 | 0.2 | 55 |
| 2 | Pd(OAc)₂ (2%) | 1,10-phenanthroline (1.5) | CH₂Cl₂ | 12 | 0.2 | 69 |
| 3 | Pd(OAc)₂ (2%) | 2,2'-bipyridyl (1.5) | CH₂Cl₂ | 12 | 0.2 | 62 |
| 4 | Pd(OAc)₂ (1%) | 1,10-phenanthroline (1.5) | CH₂Cl₂ | 12 | 0.2 | 58 |
| 5 | Pd(OAc)₂ (2%) | 1,10-phenanthroline (1.5) | Toluene | 12 | 0.2 | 45 |
Data adapted from research on the transetherification of furfuryl alcohol. academie-sciences.fr
Intramolecular Dehydration Approaches
An alternative to transetherification is the synthesis of this compound through the dehydration of a suitable precursor molecule.
Cs₂O/SiO₂ Catalysis in Ethylene (B1197577) Glycol Monoethyl Ether Dehydration
The intramolecular dehydration of ethylene glycol monoethyl ether (EGME) presents a safe and environmentally friendly route for the synthesis of this compound (EVE). rsc.orgx-mol.com This gas-phase reaction is effectively catalyzed by highly dispersed cesium oxide (Cs₂O) on a silica (B1680970) (SiO₂) support. rsc.orgx-mol.com These xCs₂O/SiO₂-T catalysts are typically prepared via incipient wetness impregnation. rsc.org The catalytic performance is strongly influenced by both the Cs₂O content and the calcination temperature, which affect the catalyst's surface acidic-basic properties. rsc.orgx-mol.com The formation of Si–O–Cs species during catalyst synthesis is believed to enhance both the activity and selectivity of the reaction. rsc.orgx-mol.com Under optimized conditions, such as a reaction temperature of 400 °C and a weight hourly space velocity (WHSV) of 0.56 h⁻¹, a 5Cs₂O/SiO₂-500 catalyst (5 wt% Cs₂O calcined at 500 °C) has demonstrated excellent stability, achieving an EGME conversion of approximately 72.5% and a selectivity for EVE of around 90%. rsc.orgx-mol.com
The table below shows the effect of catalyst composition and calcination temperature on the dehydration of EGME.
| Catalyst | Calcination Temp. (°C) | EGME Conversion (%) | EVE Selectivity (%) |
|---|---|---|---|
| 3Cs₂O/SiO₂ | 500 | 65.8 | 88.1 |
| 5Cs₂O/SiO₂ | 400 | 70.1 | 85.4 |
| 5Cs₂O/SiO₂ | 500 | 72.5 | 90.0 |
| 5Cs₂O/SiO₂ | 600 | 68.2 | 87.5 |
| 7Cs₂O/SiO₂ | 500 | 71.0 | 86.3 |
Data adapted from research on the dehydration of ethylene glycol monoethyl ether. rsc.orgx-mol.com
Historical and Alternative Synthesis Routes
This compound (CH₃CH₂OCH=CH₂), the simplest enol ether that is liquid at room temperature, is a significant chemical intermediate. wikipedia.org Its synthesis has been accomplished through various methods, with historical routes paving the way for more refined industrial processes.
The primary and most established industrial method for producing this compound is the reaction of acetylene (B1199291) with ethanol (B145695) in the presence of a basic catalyst. wikipedia.orgsfdchem.com This process, a type of vinylation developed by Walter Reppe, involves the nucleophilic addition of an alcohol to the carbon-carbon triple bond of acetylene. wikipedia.orgnih.gov
The general reaction mechanism begins with the base activating the alcohol (ethanol) to form an alkoxide ion. nih.gov This ethoxide ion then attacks the acetylene molecule, forming a carbanion intermediate, which subsequently reacts with another alcohol molecule to yield this compound and regenerate the ethoxide catalyst. nih.gov The most commonly employed catalysts are alkali metal hydroxides or alkali metal alkoxides, such as potassium hydroxide (B78521). sfdchem.comchemicalbook.com
Historically, several variations of this process have been implemented, particularly in industrial settings:
High-Pressure Process: This continuous method uses a homogeneous catalyst and is characterized by a fast reaction rate and high conversion. However, it requires robust, high-standard equipment and has high energy consumption. sfdchem.comchemicalbook.com The reaction is typically conducted at elevated temperatures, between 80°C and 250°C, and increased pressure. google.com
Atmospheric-Pressure Process (Homogeneous Catalyst): This approach offers advantages in terms of safety and high output, but it suffers from low conversion rates. sfdchem.comchemicalbook.com
Atmospheric-Pressure Process (Heterogeneous Catalyst): In this method, a vapor mixture of acetylene and ethanol is passed through a fixed-bed reactor containing a solid catalyst, such as potassium hydroxide supported on lime. sfdchem.comchemicalbook.com The reaction is carried out at high temperatures, around 180°C. sfdchem.comchemicalbook.com While this process simplifies product separation compared to the high-pressure homogeneous method, it can have drawbacks such as lower output and a limited catalyst lifespan. chemicalbook.com
This compound can also be synthesized through elimination reactions where a leaving group is removed from a larger ether molecule to create the carbon-carbon double bond. thieme-connect.comresearchgate.net
A primary example is the base-induced elimination from β-halo ethers. thieme-connect.com In this method, an ether containing a halogen (like chlorine or bromine) on the carbon atom beta to the ether oxygen is treated with a strong base. The base abstracts a proton from the alpha carbon, leading to the elimination of the halide and the formation of the vinyl group.
Another route that falls under this category is the decomposition of acetals. google.com For instance, acetaldehyde (B116499) can react with an excess of ethanol in the presence of a solid acid catalyst to form 1,1-diethoxyethane (acetal). google.com This acetal (B89532) can then undergo catalytic decomposition via gas-phase pyrolysis to yield this compound and ethanol. google.com
Olefination reactions, which convert a carbonyl group (C=O) into an alkene (C=C), represent another synthetic pathway to vinyl ethers. thieme-connect.comresearchgate.net The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, are the most prominent examples of this strategy. thieme-connect.comthieme-connect.com
The traditional Wittig reaction couples an aldehyde or ketone with a phosphorane (a phosphorus ylide). thieme-connect.com However, the synthesis of simple vinyl ethers like this compound via this route is not straightforward. The reaction is generally less effective with esters due to the lower electrophilicity of the ester's carbonyl carbon compared to that of aldehydes or ketones. thieme-connect.com An attempted synthesis of this compound by reacting triphenylphosphine-methylene with ethyl formate (B1220265) resulted primarily in the formation of ethyl alcohol as the major volatile product, rather than the desired vinyl ether. cdnsciencepub.com
Despite this challenge with simple esters, more complex vinyl ethers can be successfully created using these methods. The Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) carbanions, or the use of alkoxy-substituted phosphoranes in a Wittig-type reaction can effectively produce substituted vinyl ethers from various aldehydes and ketones. thieme-connect.comrsc.org
Atmospheric Oxidation and Degradation Pathways
Hydroxyl Radical (OH) Initiated Oxidation
The reaction between this compound and the hydroxyl radical is a significant atmospheric removal process.
The oxidation of this compound initiated by the hydroxyl radical proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, which is the predominant pathway. nih.gov Computational studies have explored multiple potential reaction pathways, revealing the complexity of the subsequent reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx). nih.govresearchgate.net The initial OH addition leads to the formation of chemically activated adducts, which then undergo further reactions. nih.govresearchgate.net These subsequent steps, influenced by atmospheric conditions, ultimately determine the final product distribution. nih.gov
The rate constant for the reaction of the hydroxyl radical with this compound exhibits a negative temperature dependence, meaning the reaction slows down as temperature increases. rsc.orgresearchgate.net This behavior is characteristic of reactions that proceed through the formation of an association complex. rsc.org
Experimental studies have determined the temperature-dependent rate constant expression and specific rate constants at ambient temperatures. One study reported the Arrhenius expression k₁ = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 230–372 K. rsc.orgresearchgate.net At 298 K, the rate constant was measured to be (6.8 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.net Another computational study calculated a total rate constant of 4.53 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr, with a derived Arrhenius equation of k_tot = 6.27 × 10⁻¹² exp(611.5/T). nih.govresearchgate.net A separate kinetic study using a relative method reported a rate coefficient of (7.79 ± 1.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org
The reaction shows pressure dependence, with the high-pressure limit being reached at relatively low pressures, as observed in studies of similar fluorinated vinyl ethers. rsc.orgnih.gov Computational analyses have been performed over a pressure range of 100-2000 Torr to model this dependence. nih.govresearchgate.net
Table 1: Reported Rate Constants for the Reaction of this compound with OH Radicals
| Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 298 | Ambient | (6.8 ± 0.7) × 10⁻¹¹ | rsc.orgresearchgate.net |
| 298 | 760 Torr | 4.53 × 10⁻¹¹ | nih.govresearchgate.net |
| 298 | Ambient | (7.79 ± 1.71) × 10⁻¹¹ | acs.org |
| 230–372 | Ambient | (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] | rsc.orgresearchgate.net |
The primary products identified from the hydroxyl radical-initiated oxidation of this compound in air are ethyl formate and formaldehyde (B43269). nih.govresearchgate.netrsc.orgresearchgate.net This has been confirmed by both experimental chamber studies and computational modeling. nih.govresearchgate.netrsc.orgresearchgate.net The formation of these products is consistent across different experimental setups and analytical techniques. nih.govrsc.org
Ozone (O₃) Initiated Oxidation (Ozonolysis)
Ozonolysis is another key atmospheric degradation pathway for this compound.
The reaction between this compound and ozone proceeds via the Criegee mechanism. rsc.orgmdpi.com This mechanism involves the initial cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). rsc.orgcopernicus.org This primary ozonide rapidly decomposes into two main channels: one yielding ethyl formate and a Criegee intermediate (CH₂OO), and the other yielding formaldehyde and an ethoxy-substituted Criegee intermediate. copernicus.orgd-nb.info
Experimental and theoretical studies have provided direct evidence for the formation of the primary ozonide and subsequent Criegee intermediates. rsc.org The branching ratio for the decomposition of the primary ozonide has been investigated, with the channel producing ethyl formate and the C1 Criegee intermediate (CH₂OO) being dominant. copernicus.orgd-nb.info One study estimated this channel accounts for approximately (71 ± 13)% of the reaction pathway. copernicus.orgd-nb.info The rate constant for the reaction of ozone with this compound at 298 K has been determined to be (2.0 ± 0.2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ and (2.06 ± 0.42) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.netacs.org
Mechanistic Studies of this compound Reactions
This article delves into the mechanistic details of reactions involving this compound with various atmospheric oxidants. The focus is strictly on the kinetic and mechanistic aspects of these reactions as determined through scientific investigation.
2 Mechanistic Studies of this compound Reactions with OH Radicals
2 Rate Coefficients and Temperature Dependence
The gas-phase reaction of this compound (EVE) with the hydroxyl (OH) radical is a significant atmospheric degradation pathway. The rate coefficient for this reaction exhibits a negative temperature dependence, meaning the reaction slows down as the temperature increases.
Studies have measured the rate constants for the reaction of OH radicals with this compound over a range of temperatures. researchgate.net The temperature-dependent rate constant was determined over a temperature range of 230–372 K and is described by the Arrhenius expression: k(T) = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net At a standard temperature of 298 K, the rate constant for this reaction is (6.8 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net Another study at 25 °C (298.15 K) reported a similar rate constant of 7.79 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This corresponds to an atmospheric half-life of approximately 5 hours, assuming a typical atmospheric concentration of OH radicals. nih.gov
Table 1: Temperature Dependence of the Rate Coefficient for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 230 | 9.03 x 10⁻¹¹ |
| 250 | 8.29 x 10⁻¹¹ |
| 273 | 7.58 x 10⁻¹¹ |
| 298 | 6.80 x 10⁻¹¹ |
| 323 | 6.16 x 10⁻¹¹ |
| 358 | 5.48 x 10⁻¹¹ |
| 372 | 5.25 x 10⁻¹¹ |
3 Characterization of Intermediate Products
Investigations into the OH-initiated oxidation of this compound have identified the primary reaction products. Using simulation chambers and analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), researchers have determined that the main products formed are formaldehyde and ethyl formate. researchgate.netresearchgate.net
3 Nitrate (B79036) Radical (NO₃) Initiated Oxidation
During the nighttime, the dominant atmospheric loss process for this compound is its reaction with the nitrate radical (NO₃). researchgate.netresearchgate.netreading.ac.uk
1 Kinetic Studies and Rate Coefficients
Kinetic studies have been performed to determine the rate at which this compound reacts with nitrate radicals. Using relative rate methods in simulation chambers, the rate coefficient for this reaction has been determined at room temperature.
One study reported a rate coefficient of (1.40 ± 0.35) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. acs.orgnih.gov Another investigation yielded a value of (1.7 ± 1.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at room temperature. researchgate.netreading.ac.uk A third study reported a consistent rate constant of (13.1 ± 2.7) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is equivalent to 1.31 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, at 293 ± 3 K. acs.org Based on a rate constant of 1.40 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, the atmospheric half-life for the reaction of this compound with nitrate radicals is estimated to be about 0.6 hours. nih.gov
Table 2: Rate Coefficients for the Reaction of this compound with NO₃ Radicals at Room Temperature
| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|
| (1.40 ± 0.35) x 10⁻¹² | 298 ± 3 | acs.orgnih.gov |
| (1.7 ± 1.3) x 10⁻¹² | Room Temperature | researchgate.netreading.ac.uk |
| (1.31 ± 0.27) x 10⁻¹² | 293 ± 3 | acs.org |
2 Dominating Degradation Route Analysis
Analysis of the reaction pathways indicates that the NO₃-initiated oxidation is the most significant degradation route for this compound in the atmosphere, particularly during nighttime. researchgate.netresearchgate.netreading.ac.uk The primary products identified from this reaction are formaldehyde and ethyl formate, with production yields for both close to 50%. acs.org In addition to these major products, the formation of oxygenated nitrates and peroxynitrates has also been detected. acs.org
Mechanistic Studies of Ethyl Vinyl Ether Reactions
4 Chlorine Atom (Cl) Initiated Degradation
In specific environments, such as coastal and marine areas, the reaction with chlorine atoms (Cl) can be a relevant degradation pathway for ethyl vinyl ether. researchgate.netmdpi.com
1 Reaction Mechanisms and Addition Channels
The reaction between this compound and chlorine atoms proceeds primarily through the addition of the chlorine atom to the carbon-carbon double bond. mdpi.com Theoretical studies of this reaction suggest that the Cl-addition pathways are the dominant channels. These addition reactions lead to the formation of several key products, including ethyl formate (B1220265) and acetaldehyde (B116499), as well as various chloro compounds. scribd.com The addition of the chlorine atom creates a radical intermediate which can then undergo further reactions in the atmosphere.
Formation of Halogenated Products and Secondary Organic Aerosols
The reaction of alkyl vinyl ethers with halogens such as chlorine and bromine is known to be vigorous, often requiring cooling to manage the reaction rate. alfa-chemistry.com For chlorination reactions, peroxide initiators are sometimes used to prevent polymerization, which can be a competing pathway. alfa-chemistry.com The addition of halogens to the double bond is a primary reaction pathway. For instance, the reaction of mthis compound with bromine in methanol (B129727) involves an electrophilic addition mechanism. doubtnut.com
In the atmosphere, the oxidation of this compound (EVE), particularly through ozonolysis, is a significant pathway for the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.net Studies on the gas-phase ozonolysis of a series of alkyl vinyl ethers (AVEs), including this compound, have shown SOA yields between 2% and 4%. copernicus.orgresearchgate.net
The mechanism involves the initial reaction of ozone with the double bond to form an unstable primary ozonide, which then decomposes. For EVE, this decomposition primarily yields ethyl formate and a C1 Criegee Intermediate (CI), specifically CH₂OO. researchgate.netcopernicus.org These Criegee Intermediates are crucial in the subsequent steps leading to aerosol formation. d-nb.info The presence of an efficient CI scavenger, such as formic acid, has been shown to significantly reduce or even suppress SOA formation. copernicus.orgresearchgate.net
Chemical analysis of the SOA formed from AVEs reveals the presence of oligomeric compounds as major constituents. copernicus.orgresearchgate.netd-nb.info These oligomers are composed of repeating units that have the same chemical formula as the Criegee Intermediate (CH₂O₂). copernicus.orgd-nb.info This suggests a mechanism of oligoperoxide formation, where stabilized Criegee Intermediates react in the gas phase, contributing to the formation and growth of SOA particles. copernicus.org
Atmospheric Lifetime Estimation
The atmospheric lifetime of this compound is primarily determined by its reactions with hydroxyl (OH) radicals and ozone (O₃). researchgate.net The reaction with OH radicals is the dominant removal process during the daytime, while the reaction with ozone is a significant sink, especially in polluted areas with higher ozone concentrations. researchgate.netmdpi.com
The rate coefficient for the reaction of EVE with OH radicals has been reported as (7.79 ± 1.71) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov For the reaction with ozone, the rate coefficient is approximately (2.0 ± 0.2) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.orgnih.gov Based on these rate constants and typical atmospheric concentrations of these oxidants, the atmospheric lifetime of EVE is estimated to be on the order of a few hours. researchgate.netresearchgate.net This short lifetime indicates that EVE is unlikely to undergo long-range transport in the troposphere. researchgate.net
Table 1: Reaction Rate Coefficients and Atmospheric Lifetime of this compound
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |
|---|---|---|
| OH Radical | (7.79 ± 1.71) x 10⁻¹¹ acs.orgnih.gov | ~5 hours nih.gov |
| Ozone (O₃) | (2.06 ± 0.42) x 10⁻¹⁶ acs.orgnih.gov | ~1.4 hours nih.gov |
| Nitrate (B79036) Radical (NO₃) | (1.40 ± 0.35) x 10⁻¹² acs.orgnih.gov | ~0.6 hours nih.gov |
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, where its electron-rich double bond reacts with a complementary system to form a cyclic product. These reactions are valuable for the construction of five- and six-membered rings.
The [3+2] cycloaddition (32CA) reaction between this compound and α-alkoxynitrones is a powerful method for synthesizing five-membered heterocyclic compounds known as isoxazolidines. researchgate.net Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism, regioselectivity, and stereoselectivity of these reactions. researchgate.netkaust.edu.sa
The reaction between this compound, an electron-rich alkene, and substituted α-alkoxynitrones can theoretically lead to two different regioisomers (ortho and meta) and two different stereoisomers (exo and endo). Computational studies have been employed to predict and explain the experimentally observed selectivities. researchgate.net
Theoretical investigations on the [3+2] cycloaddition of substituted α-alkoxynitrones with this compound have shown that the reaction proceeds with high regioselectivity and stereoselectivity. researchgate.net The calculations predict that the reaction preferentially forms the ortho-exo stereoisomer. This preference is attributed to a combination of electronic and steric effects in the transition state. researchgate.net The analysis suggests that these reactions are polar, zwitterionic-type processes. researchgate.net The nitrone acts as a three-atom component (TAC) in these reactions. researchgate.net
Analysis of the transition states (TS) is crucial for understanding the selectivity of the [3+2] cycloaddition reaction. DFT calculations at the B3LYP/6–31++G(d,p) level have been used to locate and characterize the transition state structures for the different possible reaction pathways (ortho-exo, ortho-endo, meta-exo, meta-endo). researchgate.net
The results from these computational studies indicate that the reaction proceeds through a one-step mechanism. researchgate.net The activation energy for the pathway leading to the ortho-exo isomer is found to be the lowest, making it the kinetically favored product. researchgate.net This is consistent with the predicted regioselectivity and stereoselectivity. The geometry of the transition states reveals the specific interactions that stabilize the favored pathway.
Table 1: Calculated Activation Energies for the [3+2] Cycloaddition of an α-Alkoxynitrone with this compound
| Pathway | Activation Energy (kcal/mol) |
|---|---|
| ortho-exo | Lowest |
| ortho-endo | Higher than ortho-exo |
| meta-exo | Higher than ortho pathways |
| meta-endo | Highest |
Note: This table represents a qualitative summary of findings from theoretical studies. researchgate.net
Conceptual Density Functional Theory (CDFT) provides a powerful framework for analyzing and predicting chemical reactivity. x-mol.net Global and local reactivity indices derived from CDFT, such as electrophilicity (ω), nucleophilicity (N), and Fukui functions, are used to understand the polar nature of the reaction and the regioselectivity. researchgate.netluisrdomingo.com
In the reaction between this compound and α-alkoxynitrones, analysis of the CDFT indices helps to identify the electrophilic/nucleophilic character of the reactants. researchgate.net This analysis confirms that the nitrones participate as the electrophilic species in these polar reactions. The local reactivity indices (Fukui functions or Parr functions) correctly predict the observed ortho regioselectivity by identifying the most reactive sites on both the nitrone and the this compound. researchgate.netarxiv.org The computational results using the CDFT method have been shown to correctly predict the experimental trends in reactivity and regioselectivity for these reactions. x-mol.net
[3+2] Cycloaddition with α-Alkoxynitrones
Rearrangement Reactions
This compound is a key example of a vinyl ether, a class of compounds that can undergo characteristic rearrangement reactions, most notably the Claisen rearrangement when an allyl group is also present.
The Claisen rearrangement is a thermally induced, intramolecular, fishersci.cafishersci.ca-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming carbon-carbon bonds. wikipedia.org
The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org The movement of six electrons (four from two π bonds and two from a σ bond) occurs in a single step. libretexts.orglibretexts.org The transition state is proposed to have a chair-like conformation to minimize steric strain. organic-chemistry.orgjove.com The rearrangement is driven by the formation of a thermodynamically stable carbon-oxygen double bond in the product. wikipedia.orgjove.com The reaction is highly stereoselective, with the stereochemistry of the starting material influencing the stereochemistry of the product. jove.com
Table 2: Chemical Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 8023 fishersci.cawikipedia.orgwikidata.org |
| α-Acetoxy-N-nitrosopyrrolidine | 107766 nih.gov |
Claisen Rearrangement of Allyl Vinyl Ethers
Mechanistic Views and Stereoselectivity
The stereoselectivity of reactions involving vinyl ethers is prominently featured in the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that produces γ,δ-unsaturated carbonyl compounds. redalyc.orgscielo.org.bo This reaction is noted for its high degree of stereoselectivity. redalyc.org The mechanism is understood to proceed through a concerted, six-membered cyclic transition state. scielo.org.bo
For the reaction to achieve its characteristic stereoselectivity, a chair-like conformer is considered the most favorable transition state. redalyc.orgscielo.org.bo In this conformation, substituents can occupy equatorial or axial positions, which influences the stereochemical outcome of the product. redalyc.org For instance, in the rearrangement of an allyl vinyl ether, a substituent on the vinyl group (R²) will preferentially occupy an equatorial position in the chair transition state to minimize steric hindrance with other substituents (R¹). This preference leads to the predominant formation of the E-configured stereoisomer of the resulting alkene. redalyc.org The alternative Z-isomer, which would arise from a less stable, sterically hindered boat-like or inversed chair conformer, is often not detected. redalyc.org
Role of Lewis Acid Catalysis
Lewis acids play a crucial role in many reactions of this compound, particularly in the synthesis of allyl vinyl ethers from allyl alcohols, a key step preceding the Claisen rearrangement. redalyc.org Lewis acid catalysts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), facilitate this ether exchange reaction. redalyc.orgscielo.org.bo
The mechanism involves the interaction of the Lewis acid with electron-rich centers on both the allyl alcohol and the this compound. redalyc.orgscielo.org.bo The Lewis acid, for example, Hg²⁺, coordinates to the oxygen atom of the this compound and may also interact with its double bond. redalyc.org This coordination enhances the electrophilic character of the vinyl group's terminal carbon. redalyc.org Consequently, the oxygen atom of the allyl alcohol can perform a nucleophilic attack on this activated vinyl carbon. This attack leads to the displacement of an ethoxide group and the formation of the new allyl vinyl ether. redalyc.org The preference for attack on the vinyl moiety over the ethyl group is due to the relative ease of breaking the π-bond of the vinyl group compared to the stronger σ-bond of the ethyl group. redalyc.orgscielo.org.bo Other Lewis acids, such as TiCl₄, are also employed, particularly in stereoselective cationic polymerization of vinyl ethers. rsc.org
Radical-Mediated Pathways
Spin-Center Shift in C-O Bond Cleavage
Recent studies have highlighted the utility of this compound and other vinyl ethers in radical-mediated reactions, specifically through a mechanism involving a spin-center shift (SCS). nih.govresearchgate.net This pathway allows for the use of vinyl ethers as practical surrogates for ethylene (B1197577) gas in certain functionalization reactions. nih.govresearchgate.net The SCS mechanism is the driving force behind the cleavage of the C–O bond in the vinyl ether. nih.govresearchgate.netresearchgate.net
The process is often initiated by a photoredox catalyst. nih.govresearchgate.net An α-oxy radical is generated, which then adds to a substrate, such as an N-heteroarene. The subsequent radical-mediated SCS facilitates the C–O bond cleavage, releasing a phenoxy or alkoxy group as a leaving group and effectively creating an ethyl linkage between two different molecules. nih.govresearchgate.net This strategy has been applied in three-component reactions that bridge heteroarenes with partners like sulfinates, thiols, and phosphine (B1218219) oxides. nih.govresearchgate.net The SCS pathway has also been proposed in the transformation of pyranosides, where hydrogen-atom abstraction is followed by C–O bond cleavage via a spin-center shift. scholaris.ca
α-Oxy Radical Intermediates in Functionalization Reactions
The formation of α-oxy radical intermediates is central to the functionalization reactions involving this compound under photoredox catalysis. nih.govresearchgate.net These intermediates are generated when various radicals combine with the vinyl ether. researchgate.netresearchgate.net The resulting α-oxy radical is a key synthon that can then participate in further reactions, such as addition to N-heteroarenes. nih.govresearchgate.net
The reactivity of these α-oxy radicals is a subject of significant study. nih.gov For example, an ethyl radical can add to this compound, and the resulting transient radical can be trapped by an aldehyde. unibe.ch The generation of a nucleophilic radical adjacent to the oxygen atom represents an umpolung, or reversal of polarity, of the site's conventional electrophilic character. acs.org This radical-based approach is advantageous because it is often orthogonal to polar and metal-based cross-coupling chemistries, allowing it to tolerate a wider range of functional groups. acs.org
Addition Reactions
Hydrogen Halide Addition
This compound readily undergoes addition reactions with hydrogen halides (HX, where X = Cl, Br, I). chemicalbook.commasterorganicchemistry.com This reaction is a classic example of electrophilic addition to an alkene. masterorganicchemistry.com The mechanism proceeds in two main steps.
First, the alkene portion of the this compound acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. masterorganicchemistry.com This protonation of the double bond results in the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The addition follows Markovnikov's rule, where the proton adds to the less substituted carbon (the terminal CH₂), and the carbocation forms on the more substituted carbon (the carbon adjacent to the oxygen). masterorganicchemistry.comlibretexts.org This regioselectivity is due to the significant stabilization of the resulting carbocation by the adjacent oxygen atom through resonance. The oxygen can donate a lone pair of electrons, creating a resonance structure that satisfies the octet rule for all atoms and delocalizes the positive charge.
Addition of Alcohols at the Unsaturated Bond
The addition of alcohols to the unsaturated double bond of this compound is a fundamental reaction that typically proceeds via two primary mechanistic pathways: acid-catalyzed addition to form acetals and transition-metal-catalyzed transetherification to generate new vinyl ethers.
The acid-catalyzed addition of an alcohol across the double bond of this compound results in the formation of a mixed acetal (B89532). The generally accepted mechanism involves a three-step process initiated by a strong acid catalyst. chadsprep.comcdnsciencepub.com
Protonation: The reaction begins with the protonation of the pi electrons of the vinyl group by a protonated alcohol (formed from the reaction between the alcohol and the acid catalyst). This proton adds to the terminal (β) carbon of the double bond, which is the more nucleophilic carbon. This step is the slowest and therefore the rate-determining step of the reaction. chadsprep.comcdnsciencepub.com The result is the formation of a resonance-stabilized alkoxycarbocation intermediate. chadsprep.comcdnsciencepub.com
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated acetal. chadsprep.com
Deprotonation: A base, typically another molecule of the alcohol from the solvent, deprotonates the intermediate, regenerating the alcohol catalyst and yielding the final acetal product. chadsprep.com
This mechanism is analogous to the acid-catalyzed hydrolysis of vinyl ethers, where water serves as the nucleophile instead of an alcohol. cdnsciencepub.com The synthesis of ketals via this route is a common application. cdnsciencepub.com
A second significant reaction is the transetherification (or vinyl transfer) between this compound and an alcohol, which results in the formation of a new vinyl ether and ethanol (B145695). This equilibrium-driven process is often catalyzed by transition metal complexes. thieme-connect.comacademie-sciences.fr Catalysts based on palladium, iridium, gold, and mercury have been employed for this transformation. thieme-connect.comredalyc.orgresearchgate.net
Palladium-catalyzed transetherification has been studied in detail for the synthesis of various functionalized vinyl ethers. academie-sciences.fracademie-sciences.fr These reactions are often performed using an excess of this compound to drive the equilibrium toward the desired product. academie-sciences.fr The catalytic efficiency can be significantly enhanced by using specific ligands. For instance, palladium (II) acetate in combination with a bidentate ligand like 1,10-phenanthroline (B135089) has been shown to be an effective catalyst system for the vinylation of various alcohols. academie-sciences.fracademie-sciences.fr While other metal acetates like zinc and cobalt have been tested, they did not show catalytic activity for this transformation. academie-sciences.fr The general mechanism for transition-metal-catalyzed vinyl transfer involves the coordination of the vinyl ether to the metal center, followed by an alkoxy-metallation step and a subsequent β-alkoxide elimination to release the new vinyl ether product. thieme-connect.com
Research Findings for Palladium-Catalyzed Transetherification of Alcohols with this compound
The following table summarizes the results from a study on the synthesis of new functionalized vinyl ethers via a transetherification reaction catalyzed by a palladium complex generated in situ. The reactions were typically carried out at room temperature for 24 hours. academie-sciences.fr
Polymerization Chemistry and Materials Science
Cationic Polymerization of Ethyl Vinyl Ether
Cationic polymerization of vinyl ethers like EVE proceeds via a carbocationic active species. nii.ac.jp The process is highly selective and sensitive to reaction conditions. nii.ac.jpwikipedia.org Traditional initiating systems include protonic acids, metal halides, and halogenated metal alkyls. mdpi.com However, the quest for greater control over the polymerization process has led to the development of living cationic polymerization systems. mdpi.com
Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and low polydispersity. acs.org For this compound, several initiating systems have been developed to achieve living cationic polymerization.
A significant breakthrough in the living cationic polymerization of vinyl ethers was the development of the hydrogen iodide/iodine (HI/I₂) initiating system. mdpi.comrsc.org This system allows for the synthesis of monodisperse poly(this compound) in nonpolar solvents at temperatures ranging from -5 to -40°C. researchgate.net The number-average molecular weight (M̄n) of the resulting polymers is directly proportional to the monomer-to-initiator ratio and increases with monomer conversion, which are key characteristics of a living polymerization. researchgate.netresearchgate.netresearchgate.net
The proposed mechanism involves the in situ formation of an adduct from the reaction of this compound with hydrogen iodide, which is then activated by iodine. researchgate.nettandfonline.com This activation of the C-I bond at the chain end by iodine facilitates the living propagation through the insertion of the vinyl ether monomer. tandfonline.comtandfonline.com This method has been successfully used to polymerize various vinyl ethers, including those with functional groups, and to create block copolymers. researchgate.netresearchgate.net For instance, the HI/I₂ system has been used to synthesize block copolymers of this compound and hexadecyl vinyl ether. researchgate.net
Table 1: Living Cationic Polymerization of Alkyl Vinyl Ethers with the HI/I₂ System
| Monomer | Initiator System | Solvent | Temperature (°C) | M̄n | M̄w/M̄n | Reference |
|---|---|---|---|---|---|---|
| Isobutyl vinyl ether | HI/I₂ | n-Hexane | -15 | 3,600 | 1.06 | tandfonline.com |
| This compound | HI/I₂ | Toluene | -15 to -40 | Controlled | ~1.1 | researchgate.net |
| 2-(vinyloxy)ethyl methacrylate | HI/I₂ | Toluene | -15 | 5,000 | 1.11 | tandfonline.com |
| 2-(vinyloxy)ethyl methacrylate | HI/I₂ | Toluene | -40 | 5,900 | 1.10 | tandfonline.com |
Trifluoromethyl sulfonates (triflates) have emerged as effective catalysts for the cationic polymerization of vinyl ethers, offering a route to well-controlled polymers. researcher.lifersc.org These catalysts are commercially available and can be handled under ambient conditions. researcher.life The polymerization process is significantly influenced by the choice of solvents and ligands, which can affect the molecular weight, molecular weight distribution, and tacticity of the resulting poly(this compound). researcher.lifersc.org
By carefully selecting the trifluoromethyl sulfonate, solvent, and an O^O type ligand, high catalytic activity can be achieved, leading to poly(vinyl ether)s with well-controlled isotacticity, reaching up to 81% m. researcher.life Polymers with high tacticity can exhibit crystalline properties and melting points. researcher.lifersc.org Furthermore, the use of triflates allows for cationic reversible addition-fragmentation chain transfer (RAFT) polymerization of this compound, which can produce polymers with low molecular weight distributions (Đ ≈ 1.1). researcher.lifersc.org The low catalyst loadings required make this method promising for large-scale production. researcher.life
Table 2: Cationic Polymerization of this compound with Trifluoromethyl Sulfonate
| Catalyst | Solvent | Ligand | Temperature (°C) | M̄n (g/mol) | Đ | Tacticity (% m) | Reference |
|---|---|---|---|---|---|---|---|
| Triflate | Toluene | O^O type | -78 | Varies | ~1.1 | up to 81 | researcher.liferesearchgate.net |
| Triflate | Bulk | - | RT | Varies | Varies | N/A | rsc.org |
Rare-earth metal complexes have demonstrated exceptionally high catalytic activities for the polymerization of this compound. researchgate.net Specifically, metallocene complexes of rare-earth metals, when activated by an organoborate, can achieve catalytic activities as high as 1.50 × 10⁶ g mol⁻¹ h⁻¹ at 25°C. researchgate.net In contrast, non-metallocene complexes of the same metals show little to no activity under identical conditions. researchgate.net
U.S. Patent 5,475,069 describes the use of yttrium and other rare-earth metal perfluoroalkylsulfonates as catalysts for the liquid phase polymerization of vinyl ethers. google.com These catalysts can also incorporate neutral ligands, such as water or ethers, which coordinate with the metal cation. google.com The use of these catalysts allows for the production of poly(vinyl ethers) which can be blended with other polymers to improve properties like processability and heat resistance. google.com
Metallocene catalysts, particularly those from Group 4 like zirconocenes and hafnocenes, have been effectively used for the cationic polymerization of vinyl ethers. nih.gov Systems such as bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂) or hafnium (Cp₂HfMe₂) combined with a borate (B1201080) activator like [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ can efficiently polymerize this compound. tandfonline.comresearchgate.net These systems allow for the synthesis of poly(this compound) in quantitative yields. mdpi.com
The polymerization kinetics, including the evolution of polymer yield, molecular weight, and molecular weight distribution, have been studied for these systems. tandfonline.com The choice of the initiating system and reaction conditions influences the control over the polymerization. tandfonline.com For instance, the copolymerization of this compound and n-butyl vinyl ether has been successfully achieved using a Cp₂HfMe₂-based system, and their reactivity ratios were determined. mdpi.comtandfonline.com The interaction between zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and methylaluminoxane (B55162) (MAO) has also been investigated, revealing that the zirconocene is monoalkylated by the trimethylaluminum (B3029685) present in MAO, forming the active catalytic species. researchgate.net
Platinum-based catalysts are also effective for the polymerization of vinyl ether monomers. google.com Specifically, cationic palladium aqua imine-phosphine complexes have been shown to promote the polymerization of vinyl ethers through a proton-transfer initiation mechanism. acs.org While detailed research on Pt(II) solvento complexes for this compound polymerization is specific, related platinum-containing systems have been explored. For instance, various hydrosilation catalysts containing platinum, such as Ashby, Karstedt, Lamoreaux, and Speier catalysts, can initiate vinyl ether polymerization. google.com Compounds like PtCl₂(COD) and PtCl₂(benzonitrile)₂ have also been identified as functional catalysts. google.com Living supramolecular polymerization has been achieved through the collaborative assembly of platinum(II) complexes and block copolymers, showcasing the versatility of platinum in controlled polymerization processes. pnas.org
Control of Polymer Architecture and Properties
The ability to dictate the molecular architecture of PEVE is crucial for tailoring its properties for specific applications. This control encompasses molecular weight, its distribution, the stereochemical arrangement of the polymer chain (tacticity), the management of chain transfer reactions, and the introduction of functional groups at the polymer chain ends.
Achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions (MWD), often expressed as the polydispersity index (PDI or Đ), is a primary goal in polymer synthesis. acs.orgresearchgate.net Living cationic polymerization is a key technique for producing such well-defined polymers. acs.orgresearchgate.net This method, when applied to alkyl vinyl ethers, allows for the synthesis of polymers with controlled molecular weights and narrow PDI. acs.orgresearchgate.net
Cationic reversible addition-fragmentation chain transfer (RAFT) polymerization has emerged as a powerful method for controlling the polymerization of vinyl ethers, including EVE. researcher.life This technique can yield PEVE with low PDI values around 1.1. researcher.lifersc.org The mechanism involves a degenerative chain transfer process that allows for temporal control over the polymerization, regulating the polymer's molecular weight and MWD. acs.orgnih.gov The number-average molecular weight (Mn) of the resulting polymers often increases in proportion to monomer conversion. researchgate.netcmu.edu For instance, the ATRP of a vinyl ether-based macromonomer resulted in a linear increase of the polymacromonomer's number-average molecular weight with monomer conversion, while maintaining a narrow MWD (Mw/Mn ~ 1.2). cmu.edu
The choice of initiating system and reaction conditions significantly impacts molecular weight control. For example, using a TADDOL/TiCl4 initiating system, PEVE with molecular weights close to theoretical values and narrow MWDs (Mw/Mn = 1.19–1.24) have been achieved. rsc.org Similarly, titanium complexes with a tridentate triamine ligand, in combination with methylaluminoxane (MAO), have produced high molecular weight PEVE (in the order of 10^5) with narrow PDIs of 1.21. researchgate.net
Table 1: Examples of Initiating Systems and their Effect on PEVE Molecular Weight and Distribution
| Initiator/Catalyst System | Monomer | PDI (Mw/Mn) | Observations | Reference |
|---|---|---|---|---|
| Cationic RAFT | This compound | ~1.1 | Realizes low molecular weight distributions. | researcher.lifersc.org |
| TADDOL/TiCl4 | Isobutyl Vinyl Ether | 1.19 - 1.24 | MW close to theoretical values. | rsc.org |
| Tridentate Triamine Ti-complex/MAO | This compound | 1.21 | High molecular weight polymers (10^5). | researchgate.net |
| ATRP of macromonomer | Isobutyl VE macromonomer | ~1.2 | Mn increases with conversion. | cmu.edu |
Tacticity, the stereochemical arrangement of the chiral centers along the polymer backbone, profoundly influences the physical properties of PEVE. researchgate.net Isotactic PVEs, for instance, can exhibit thermoplastic properties. researchgate.net
Historically, the first instance of creating stereoregular synthetic polymers was documented in the late 1940s using a strong Lewis acid like BF3·Et2O at low temperatures (−78 °C), which resulted in harder and tougher materials. acs.org In 1969, highly isotactic poly(benzyl vinyl ether) was obtained using BF3·OEt2 as a catalyst at −78 °C. acs.org
More recent advancements have focused on developing sophisticated catalyst systems for precise tacticity control. acs.orgresearcher.life The use of trifluoromethyl sulfonates in combination with specific solvents and O^O type ligands has been shown to produce PEVE with controlled tacticity, reaching isotacticity up to 81% m. researcher.lifersc.org These highly isotactic polymers exhibit semicrystalline behavior with distinct melting points. rsc.org For example, PEVE with 81% m isotacticity showed melting temperatures around 28 °C and 51 °C, a significant change from the glassy transition at ~40 °C for a less isotactic (62% m) sample. rsc.org
Asymmetric ion-pairing photoredox catalysis represents another cutting-edge strategy, enabling stereoselective cationic polymerization with light regulation. researcher.life This method, employing an ion pair catalyst with a photoredox active cation and a sterically confined chiral anion, has achieved high isotactic selectivity (up to 91% m) in vinyl ether polymerization. researcher.life The steric and electronic properties of ligands, such as those derived from 1,1′-bi-2-naphthol (BINOL), play a crucial role in creating a stereochemical environment at the chain end that favors the formation of isotactic polymers. rsc.org
Table 2: Influence of Catalyst Systems on PEVE Tacticity
| Catalyst System | Tacticity Achieved | Polymer Properties | Reference |
|---|---|---|---|
| Trifluoromethyl sulfonate / O^O type ligands | Up to 81% m (isotactic) | Semicrystalline with melting points | researcher.lifersc.org |
| Asymmetric ion-pairing photoredox catalysis | Up to 91% m (isotactic) | High stereoselectivity | researcher.life |
| (CF3SO3)2Fe / L13 (BINOL-derived ligand) | 81% m | Semicrystalline with melting temps ~28°C and 51°C | rsc.org |
| BF3·Et2O | Stereoregular | Harder and tougher than atactic polymer | acs.org |
Chain transfer reactions are fundamental events in cationic polymerization that can limit the molecular weight and introduce structural complexities into the polymer. rsc.orgfrontiersin.org These reactions involve the termination of a growing polymer chain and the simultaneous initiation of a new one. nih.gov In the cationic polymerization of vinyl ethers, chain transfer can occur to the monomer, solvent, or even the polymer itself. rsc.orgnih.gov
A common chain transfer reaction is β-hydrogen abstraction, which leads to terminated chains with double bonds at the end. mdpi.com This is more pronounced in higher molecular weight samples. mdpi.com The high reactivity of the cationic species makes the propagating chain susceptible to quenching, thereby stopping the kinetic chain. frontiersin.org To obtain high molecular weight polymers, these reactions are often suppressed by conducting the polymerization at very low temperatures. frontiersin.org
However, in some controlled polymerization techniques, chain transfer is a desired and controlled process. Cationic RAFT polymerization, for example, operates through a degenerative chain transfer mechanism. acs.orgnih.gov In this process, a RAFT agent acts as a reversible chain transfer agent (CTA), allowing for the controlled growth of polymer chains and leading to polymers with narrow MWDs. acs.orgnih.gov The mechanism involves the reversible activation of carbon-sulfur bonds, with thioacetals or thioethers serving as efficient and reversible CTAs for the cationic polymerization of vinyl ethers. nih.gov
The synthesis of telechelic polymers, which are polymers with functional groups at one or both chain ends, is of significant interest for creating block copolymers and other advanced polymer architectures. acs.orggoogle.com Living cationic polymerization is a particularly effective method for preparing well-defined end-functionalized PVEs. frontiersin.orgmdpi.com
One strategy involves using a functional initiator. For instance, a spiropyran (SP) derivative, SPVE-TFA, can act as an initiator for the living cationic polymerization of vinyl ethers, leading to SP end-functionalized polymers. mdpi.comresearchgate.net This allows for the design of a wide variety of polymers with specific functionalities at the chain end. mdpi.com Another approach is to use a functional terminating agent. For example, the living ends of PEVE chains can be quenched with an amine, such as n-butylamine, to introduce a secondary amino group at the chain end. acs.org
Bifunctional initiators can be used to create telechelic polymers with functional groups at both ends. The reaction of 1,4-bis(vinyloxy)butane with hydrogen iodide produces a diadduct that, in the presence of iodine, acts as an effective bifunctional initiator for the living polymerization of vinyl ethers, yielding telechelic polymers. acs.org These bifunctional living polymers can then be used to synthesize ABA-type triblock copolymers. acs.org Furthermore, chain-end capping of living PVEs with silyl (B83357) ketene (B1206846) acetals provides another route to end-functionalized polymers. researchgate.net
Environmental and Reaction Condition Effects
The conditions under which polymerization is carried out have a profound impact on the reaction kinetics and the properties of the resulting polymer. For the cationic polymerization of this compound, the presence or absence of water is a critical factor.
The cationic polymerization of vinyl ethers is notoriously sensitive to the presence of water. radtech.orgscribd.com Water can act as a nucleophile and compete with the monomer for the cationic active centers, leading to inhibition of the polymerization. radtech.orgscribd.com The reaction between water and the propagating cation can form a hydronium ion, which is not active for initiation, thereby reducing the concentration of active centers. radtech.org This can result in significant reductions in the polymerization rate. radtech.org In some cases, a saturated water atmosphere can lead to complete inhibition of the polymerization. radtech.org However, this inhibition can be reversible; flushing the system with dry nitrogen can lead to rapid polymerization. radtech.org
Conversely, conducting the polymerization under conditions of extreme dryness can dramatically increase the rate of polymerization. tandfonline.com In the radiation-induced polymerization of this compound, drying the monomer was found to increase the polymerization rate by nearly thirty times. tandfonline.com However, the presence of water also leads to a significant reduction in the molecular weight of the resulting polymers, likely due to chain transfer reactions with water. radtech.orgtandfonline.com
Interestingly, recent studies have shown that cationic RAFT polymerization of vinyl ethers can be conducted in the presence of significant amounts of water, demonstrating a degree of moisture tolerance. rsc.org While water can still affect the reaction, the polymerization can proceed in a controlled manner under certain conditions. researchgate.net Aqueous cationic polymerization of vinyl ethers has also been achieved using specific initiating systems in an air atmosphere, highlighting the ongoing efforts to develop more robust and environmentally friendly polymerization methods. mdpi.comnih.gov
Radiation-Induced Polymerization
The polymerization of this compound can be initiated by radiation, a process that is highly sensitive to the presence of water. tandfonline.comtandfonline.com Studies have demonstrated a significant increase in the polymerization rate—by nearly thirty times—when the monomer is meticulously dried. tandfonline.com Conversely, the presence of water leads to a marked reduction in the molecular weights of the resulting polymers. tandfonline.com
The mechanism of radiation-induced polymerization is believed to involve the formation of free ions that initiate a cationic polymerization process. iaea.org The yield of these free ions is typically low, around 0.15 per 100 eV, but the propagation rate is exceptionally fast, leading to very long kinetic chains. iaea.org The termination of the growing polymer chains is thought to occur primarily through charge neutralization. iaea.org
Under "super-dry" conditions, a square-root dependence of the polymerization rate on the dose rate is observed. tandfonline.com This relationship is a key indicator of the underlying polymerization kinetics. Research has also pointed to the concurrent production of inhibiting species, likely alcohols, through radiolysis, which can affect the reaction rate. tandfonline.com By analyzing initial rates, this inhibitory effect can be accounted for. tandfonline.com
Solvent and Ligand Effects
The choice of solvent and the presence of ligands have profound effects on the cationic polymerization of this compound, influencing reaction control, polymer molecular weight, and tacticity. rsc.orgresearcher.life
Solvent Effects: The polarity of the solvent plays a crucial role. For instance, in radiation-induced polymerization, results for this compound in bulk show good agreement with those from chemical initiation in methylene (B1212753) chloride solution. iaea.org In photocontrolled cationic polymerization, pyrylium (B1242799) salts, used as initiators, have poor solubility in hydrocarbon solvents. nih.gov While polymerizations in acetonitrile (B52724) can yield well-controlled polymers, phase separation can occur. nih.gov A mixture of dichloromethane (B109758) and acetonitrile has been used to prevent this issue. nih.gov Conversely, polymerization rates are reportedly low in nitromethane. nih.gov In cationic polymerization initiated by trifluoromethyl sulfonates, solvents like toluene, hexane, dichloromethane, and diethyl ether have been employed. rsc.org The solubility of the initiator can decrease at lower temperatures, necessitating the use of ligands to achieve a homogeneous reaction. rsc.org
Ligand Effects: Ligands are utilized to modulate the reactivity of the cationic species and to influence the stereochemistry of the resulting polymer. In polymerizations catalyzed by trifluoromethyl sulfonates, various ligands with N^N, N^O, and O^O coordinating atoms have been investigated. rsc.org It was found that N^N and N^O type ligands were not effective under the tested conditions, whereas O^O type ligands facilitated homogeneous reactions and produced polymers with relatively narrow molecular weight distributions. rsc.org
Specifically, the use of 1,1′-bi-2-naphthol (BINOL)-derived ligands has been shown to improve the isotacticity of poly(this compound). rsc.org This enhancement in stereoregularity can transform the polymer from a viscous liquid to a solid with distinct melting temperatures, indicating a more ordered, crystalline structure. rsc.org The electronic properties of ligands also play a role; electron-donating groups on ligands can lead to more stable catalysts in some systems. mdpi.com
The table below summarizes the effect of different solvents on the polymerization of this compound under various conditions.
| Polymerization System | Solvent(s) | Key Observation |
| Radiation-Induced | Bulk, Methylene Chloride | Good agreement between bulk and solution polymerization. iaea.org |
| Photocontrolled Cationic | Acetonitrile, Dichloromethane/Acetonitrile, Nitromethane | Acetonitrile can lead to phase separation; a mixed solvent prevents this. Low propagation rates in nitromethane. nih.gov |
| Trifluoromethyl Sulfonate Catalyzed | Toluene, Hexane, Dichloromethane, Diethyl Ether | Initiator solubility can be low at reduced temperatures. rsc.org |
Copolymerization Studies
Copolymerization with Maleic Anhydride (B1165640)
This compound readily undergoes copolymerization with maleic anhydride to form alternating copolymers. tandfonline.comtandfonline.com This reaction is often characterized by the formation of a 1:1 charge-transfer complex between the electron-donating this compound and the electron-accepting maleic anhydride, which then participates in the polymerization. tandfonline.com This complex formation leads to a high tendency for alternation, even when the monomer feed ratio deviates from equimolar. tandfonline.com
The copolymerization can be initiated by free-radical initiators, such as benzoyl peroxide. tandfonline.com The resulting poly(this compound-alt-maleic anhydride) is typically an amorphous solid, soluble in polar solvents like acetone. tandfonline.com Spectroscopic analysis confirms the alternating structure by the disappearance of the C=C double bond signals from both monomers in the polymer's IR and NMR spectra. tandfonline.comresearchgate.net
Research conducted in supercritical carbon dioxide (scCO₂) has shown that this solvent can be an effective medium for the copolymerization, yielding polymers with high molecular weights. tandfonline.com The reactivity ratios for maleic anhydride (r₁) and this compound (r₂) in scCO₂ were found to be very low (r₁ = 0.035, r₂ = 0.018), with their product being much less than 1, confirming the strong alternating tendency. tandfonline.com
Statistical Copolymerization with Other Vinyl Ethers
This compound can be statistically copolymerized with other vinyl ether monomers to tailor the properties of the resulting polymer. The reactivity of different vinyl ethers in cationic copolymerization is influenced by the nature of their alkyl substituents.
n-Butyl Vinyl Ether: Statistical copolymers of this compound and n-butyl vinyl ether have been successfully synthesized using metallocene-mediated cationic polymerization. mdpi.com
2-Chlorothis compound: Copolymerization of this compound with 2-chlorothis compound has been explored. The presence of the chlorine atom in 2-chlorothis compound introduces a functional handle that can be used for further polymer modification. uoa.grnih.gov Radical polymerization of vinyl ethers is generally not feasible, but copolymerization with monomers like N-vinylpyrrolidone under RAFT (Reversible Addition-Fragmentation chain Transfer) conditions has been achieved. uoa.grmdpi.com
Mthis compound: this compound has been copolymerized with mthis compound. mdpi.com The reactivity ratios in these systems depend on the specific polymerization conditions, including the initiator and solvent used. tandfonline.com
The reactivity of vinyl ethers in cationic polymerization generally increases with the electron-donating ability of the ether substituent. nii.ac.jp Studies on the copolymerization of various vinyl ethers with 2,3-dihydrofuran (B140613) have shown that the reactivity ratios are affected by temperature, solvent polarity, and the steric bulk of the alkyl groups on the vinyl ether. tandfonline.com
The table below presents data on the copolymerization of this compound with various comonomers.
| Comonomer | Polymerization Type | Key Findings |
| Maleic Anhydride | Radical | Forms a 1:1 alternating copolymer. tandfonline.comtandfonline.com Reactivity ratios in scCO₂ are r(MA) = 0.035 and r(EVE) = 0.018. tandfonline.com |
| n-Butyl Vinyl Ether | Cationic (Metallocene-mediated) | Successful synthesis of statistical copolymers. mdpi.com |
| 2-Chlorothis compound | Cationic, Radical (RAFT) | Can be copolymerized to introduce functionality. mdpi.comuoa.gr |
| Mthis compound | Cationic | Copolymers can be synthesized, with reactivity depending on conditions. mdpi.comnii.ac.jp |
Polymeric Material Applications
Adhesives
Poly(this compound) is a versatile polymer used in the formulation of various types of adhesives due to its inherent tackiness, flexibility, and adhesion properties. chemicalbook.comparchem.com It is often used as a base polymer or a tackifying resin.
Tackifying Adhesives: this compound is used as a monomer to produce tackifying adhesives with a range of properties. connectchemicals.com These polymers can be incorporated into adhesive formulations to enhance their tack, which is the initial stickiness of the adhesive.
Hot Melt Adhesives: While ethylene-vinyl acetate (B1210297) (EVA) copolymers are common base polymers for hot-melt adhesives, poly(vinyl ether)s also find application. hotmelt.comchempoint.com Hot-melt adhesives are solid at room temperature and are applied in a molten state, forming a bond upon cooling. The properties of the hot melt, such as viscosity and setting time, can be modified by the choice of polymer. chempoint.com
Pressure-Sensitive Adhesives (PSAs): Poly(this compound) is a key component in some pressure-sensitive adhesives, which are materials that adhere with the application of light pressure. chemicalbook.comparchem.com High molecular weight poly(this compound) is known for its toughness and tack, making it suitable for PSA applications. google.com However, its high solution viscosity can be a limitation. google.com To overcome this and other issues like limited compatibility, it can be graft copolymerized with monomers like vinyl acetate. google.com These graft copolymers combine the desirable properties of both polymers. google.com Poly(vinyl ether) based PSAs can be formulated for various applications, including surgical tapes. chemicalbook.comprotheragen.ai
The properties of the adhesive can be further tailored by blending poly(this compound) with other polymers, tackifiers, and additives. google.com The molecular weight of the poly(this compound) is a critical parameter, with higher molecular weights generally leading to increased cohesion and shear strength in the adhesive. google.com
Coatings
This compound is a significant comonomer in the production of fluoropolymer resins, which are formulated into highly durable coatings. connectchemicals.comgodavaribiorefineries.comxinjingchem.com These coatings are utilized in various sectors, including architectural, automotive, and industrial applications, owing to their exceptional weather resistance and longevity. xinjingchem.comaicoatings.com.au
Fluoropolymer Resins: Fluoroethylene-vinyl ether (FEVE) resins are alternating copolymers that exhibit outstanding UV resistance. aicoatings.com.au The high bond energy of the carbon-fluorine bond in the fluoroethylene units protects the adjacent vinyl ether units from degradation by UV radiation. wagnerscft.com.au This chemical structure imparts exceptional durability to coatings, making them suitable for protecting substrates like steel and concrete from environmental factors such as UV rays, rain, wind, and chemicals. aicoatings.com.au EVE, as a comonomer, enhances properties like solubility, adhesion, and the potential for crosslinking in these fluoropolymer resins. connectchemicals.comgodavaribiorefineries.comxinjingchem.com
Durable, Architectural, Automotive, and Industrial Coatings: The robustness of FEVE-based coatings makes them ideal for long-term applications. For instance, buildings and bridges coated with these materials have shown excellent condition even after decades of exposure to the elements. aicoatings.com.au Their high performance justifies their use in demanding environments where durability is paramount.
Specialty Coatings and UV Curing Diluents: this compound also functions as a reactive diluent in UV-curable coatings. connectchemicals.comgodavaribiorefineries.comchemiway.co.jp Reactive diluents are crucial components in radiation-curing coating formulations as they help to adjust the viscosity of the coating and influence the final properties of the cured film. uychem.com Vinyl ethers are advantageous in this role due to their low toxicity and ability to reduce the viscosity of formulations containing high-viscosity resins like unsaturated polyesters and urethane (B1682113) acrylates. uychem.comradtech.org In UV-cured systems, EVE can be copolymerized with other monomers, such as acrylates, to achieve rapid curing and desirable film properties. radtech.org
The following table summarizes the role of this compound in different types of coatings:
| Coating Type | Role of this compound | Key Benefits |
|---|---|---|
| Fluoropolymer Resins (FEVE) | Comonomer | Enhances durability, UV resistance, solubility, and adhesion. connectchemicals.comgodavaribiorefineries.comxinjingchem.comaicoatings.com.au |
| Durable & Architectural Coatings | Component of FEVE resins | Provides long-term weather and chemical resistance. aicoatings.com.au |
| Automotive & Industrial Coatings | Component of FEVE resins | Offers high performance and protection in harsh environments. aicoatings.com.au |
| UV Curing Diluent | Reactive Diluent | Reduces viscosity, low toxicity, and enables rapid curing. connectchemicals.comgodavaribiorefineries.comuychem.comradtech.org |
Plastics and Resins
This compound serves as a monomer in polymerization reactions to produce a range of plastics and resins with diverse properties and applications. imarcgroup.com The homopolymer, poly(this compound) (PEVE), and various copolymers are notable for their flexibility, adhesive properties, and compatibility with other materials. cymitquimica.comchemicalbook.in
Poly(this compound) (PEVE): PEVE is a synthetic polymer known for its rubber-like and flexible characteristics. cymitquimica.com It is an opaque, viscous liquid that is hydrophobic and insoluble in water. chemicalbook.inlookchem.com PEVE is soluble in many organic solvents, which makes it useful in applications such as coatings, adhesives, and sealants. cymitquimica.com It has a low glass transition temperature, contributing to its elasticity. cymitquimica.com Industrially, PEVE can be used as a plasticizer for cellulose (B213188) nitrate (B79036) and other resins and as a base for pressure-sensitive adhesives. chemicalbook.inlookchem.comchemicalbook.com
Copolymers: this compound is copolymerized with other monomers to create resins with specific functionalities. imarcgroup.com For example, copolymers of vinyl chloride and vinyl isobutyl ether are used as base resins for air-drying paints. made-in-china.com Copolymers of this compound and maleic anhydride, such as the Gantrez™ resins, are used in a variety of applications.
The properties and applications of PEVE are detailed in the table below:
| Property | Description |
|---|---|
| Physical State | Opaque amber viscous liquid. chemicalbook.in |
| Solubility | Insoluble in water; soluble in many organic solvents. cymitquimica.comchemicalbook.in |
| Key Characteristics | Flexible, rubber-like, good thermal stability, moisture resistant, low glass transition temperature. cymitquimica.com |
| Primary Applications | Plasticizer for lacquers, base for pressure-sensitive adhesives, coatings, sealants. cymitquimica.comchemicalbook.inlookchem.comchemicalbook.com |
Inks
Polyvinyl ether resins, derived from monomers like this compound, are utilized in the formulation of printing inks. connectchemicals.comxinjingchem.com These soft resins are resistant to saponification and can improve the adhesion and flexibility of the ink. connectchemicals.comxinjingchem.com
Polyvinyl Ether Resins for Printing Inks: Inks formulated with polyvinyl ethers are suitable for various printing processes, including gravure and flexographic printing. specialchem.com For example, copolymers of vinyl chloride and vinyl isobutyl ether are specifically used for solvent-based gravure inks and plastic composite inks. made-in-china.com this compound can also act as a reactive diluent in UV-curable printing inks, helping to achieve the low viscosities required for applications like inkjet printing. godavaribiorefineries.comgoogle.com The inclusion of vinyl ethers in UV ink formulations can enhance flexibility and adhesion to a variety of substrates. google.com
Biomaterials and Biocompatible Materials Research
This compound and its polymers are being explored for applications in the field of biomaterials due to their biocompatible properties. connectchemicals.comcymitquimica.com
Biocompatibility of PEVE: Poly(this compound) is recognized for its biocompatibility, which opens up possibilities for its use in medical devices and other health-related products. cymitquimica.com Its hydrophobic nature makes it suitable for applications where water resistance is required. chemicalbook.inalfachemic.com
Research Applications: Research has been conducted on using materials derived from this compound in biomedical contexts. For instance, PEVE has been used as a base for pressure-sensitive adhesives in surgical tapes and in non-irritating surgical casts that require moisture permeability. chemicalbook.inlookchem.comchemicalbook.com There is also research into the use of this compound in creating bio-inspired synthetic nanovesicles for applications like glucose-responsive insulin (B600854) release. connectchemicals.com
Computational and Theoretical Chemistry Insights
Quantum Chemical Studies
Quantum chemical studies provide a foundational understanding of a molecule's intrinsic properties from the perspective of its electronic structure. For ethyl vinyl ether, these computational approaches have been instrumental in elucidating its reactivity, conformational preferences, and the energetic landscapes of its chemical transformations.
The electronic structure of this compound (EVE) is central to its chemical behavior. Computational analyses, including elastic electron scattering measurements, have identified a characteristic π* shape resonance in its integral cross-section. caltech.edu The molecule is recognized as an electron-rich alkene, a property conferred by the oxygen atom's lone pairs which are in conjugation with the vinyl group's π-system. x-mol.netresearchgate.netmdpi.com This electronic feature makes EVE a strong nucleophile, readily participating in reactions such as [3+2] cycloadditions. x-mol.netresearchgate.net
In the context of atmospheric chemistry, the energy of its highest occupied molecular orbital (HOMO) is close to that of the OH radical's single occupied molecular orbital (SOMO), which facilitates their interaction. researchgate.net The sharing of the oxygen lone pair's effect is a key factor when comparing its reactivity to related compounds like divinyl ethers. researchgate.net In palladium-catalyzed copolymerization with ethylene (B1197577), density functional theory (DFT) calculations have shown that a hydrogen interaction between the oxygen atom of EVE and the catalyst's ancillary ligand is crucial for the favorable 1,2-selective insertion of the ether into the polymer chain. mdpi.com
Potential energy surface (PES) mapping is a powerful computational tool to visualize the energy of a molecule as its geometry changes, revealing stable structures (minima) and the paths between them (reaction pathways). yale.eduhuntresearchgroup.org.uk For molecules related to this compound, such as fluoroxene, the PES is often dominated by a single, stable conformation. researchgate.net In the vapor phase, this compound itself is shown to be most stable in a "sickle" shaped structure where all heavy atoms are coplanar. researchgate.net
Detailed PES maps have been constructed for the atmospheric oxidation of EVE. In its reaction with the hydroxyl (OH) radical, computational studies have explored multiple reaction pathways, including the dominant OH-addition to the double bond and various hydrogen abstraction channels. nih.govresearchgate.net These studies calculate the relative energies of the resulting intermediates and the energy barriers of the transition states connecting them. researchgate.netresearchgate.net Similarly, the PES for the ozonolysis of vinyl ethers has been theoretically investigated, detailing the initial formation of primary ozonides from the reaction of ozone with the C=C double bond and their subsequent cleavage pathways. researchgate.net
Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. By analyzing the properties of the transition state on the potential energy surface, TST provides a direct link between the electronic structure and the reaction kinetics. huntresearchgroup.org.uk This theory has been applied extensively to the reactions of this compound.
For instance, in studies of its atmospheric degradation, canonical transition state theory (TST) has been used to compute the rate coefficients for its reaction with ozone over a range of temperatures. researchgate.net For the OH-initiated oxidation, rate constants have been computed using programs like MESMER, which are based on TST, across various temperatures and pressures. nih.govresearchgate.net These theoretical calculations are essential for understanding the lifetime and impact of EVE in the atmosphere. The application of TST is also implicit in the study of non-adiabatic reactions, where transitions between different potential energy surfaces can occur. osti.gov
Conceptual Density Functional Theory (CDFT) offers a suite of tools for analyzing and predicting chemical reactivity. rsc.org Fukui functions and other local reactivity indices are particularly useful for predicting the regioselectivity of reactions. researchgate.net
A theoretical study on the [3+2] cycloaddition reaction between this compound and substituted α-alkoxynitrones employed CDFT at the B3LYP/6–31++G(d,p) computational level. x-mol.netresearchgate.net The analysis of Fukui indices and related CDFT parameters successfully rationalized the experimentally observed regioselectivity and stereoselectivity. x-mol.netresearchgate.netresearchgate.net This analysis helps to characterize the electrophilic and nucleophilic centers within the reacting molecules, identifying the nitrones as participants in polar, zwitterionic-type reactions where the outcome is highly dependent on the electronic character of the reactants. x-mol.netresearchgate.net While Fukui functions are widely used, it has been noted in broader studies of organic reactivity that Parr functions can sometimes offer a more accurate prediction of the most nucleophilic center in electron-rich species like vinyl ethers. mdpi.com
Reaction Kinetics Modeling
Modeling reaction kinetics involves the computational determination of rate constants and the elucidation of reaction mechanisms. For this compound, this has been applied to understand its behavior in diverse chemical environments, from atmospheric degradation to industrial catalysis.
The rates of this compound's reactions have been extensively modeled, with computed constants often validated against experimental data. acs.org DFT calculations have been used to study the complete reaction pathway of ruthenium-catalyzed olefin metathesis of EVE, yielding theoretical rate constants that compare favorably with experimental kinetic data. acs.org
In atmospheric chemistry, computational studies provide crucial kinetic data. The rate constants for the reaction of EVE with various atmospheric oxidants have been calculated using high-level quantum chemical methods. These theoretical values are vital for atmospheric models that predict air quality and chemical transformations.
Below is an interactive table summarizing key computed rate constants for reactions involving this compound.
| Reaction | Temperature (K) | Pressure (Torr) | Computed Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method/Level of Theory | Reference |
| EVE + OH | 298 | 760 | 4.53 × 10⁻¹¹ | MPWB1K/6-311++G(3df,2p)//MPWB1K/6-31+G(d,p) | nih.gov |
| EVE + OH | 250-400 | N/A | k(T) = 6.27 × 10⁻¹² exp(611.5/T) | MPWB1K/6-311++G(3df,2p)//MPWB1K/6-31+G(d,p) | nih.gov |
| EVE + Cl | 298 | 760 | 2.17 × 10⁻¹⁰ | M06-2x/6-31+g(d,p)//6-311++g(3df,2p) | researchgate.net |
| EVE + Cl | 200-400 | N/A | k(T) = 1.54 × 10⁻¹⁰ exp(121.9/T) | M06-2x/6-31+g(d,p)//6-311++g(3df,2p) | researchgate.net |
| MVE* + O₃ | 298.15 | N/A | 4.8 × 10⁻¹⁷ | QCISD/6-31G(d,p)//BHandHLYP/6-311++G(d,p) | researchgate.net |
| Note: The rate constant for the reaction with O₃ was calculated for mthis compound (MVE) and found to be in agreement with the experimental value for this compound. researchgate.net |
Arrhenius Equation Derivations
The rate of chemical reactions is fundamentally dependent on temperature, a relationship quantified by the Arrhenius equation. Theoretical and experimental studies have derived Arrhenius expressions for the gas-phase reactions of this compound (EVE) with various atmospheric radicals. These equations are crucial for modeling the atmospheric degradation of EVE under different temperature conditions.
For the reaction of EVE with the hydroxyl (OH) radical, a key atmospheric oxidant, multiple Arrhenius equations have been reported. One study, conducted over a temperature range of 230–372 K, determined the temperature-dependent rate constant to be represented by the expression: k(T) = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net. Another computational study using the MPWB1K/6-311++G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory calculated the Arrhenius equation as k(T) = 6.27 × 10⁻¹² exp(611.5/T) cm³ molecule⁻¹ s⁻¹ over a temperature range of 250-400 K. researchgate.net For the reaction with chlorine (Cl) atoms, a theoretical investigation yielded the Arrhenius equation k(T) = 1.54 × 10⁻¹⁰ exp(121.9/T) cm³ molecule⁻¹ s⁻¹ for the temperature range of 200–400 K.
A similar, though not identical, compound, 2-chlorothis compound, shows an Arrhenius-type behavior for its reaction with OH radicals, described by the expression k(T)=(4.18±0.55)×10⁻¹² exp[(700±70)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 256–333 K. researchgate.net For perfluoro this compound reacting with OH radicals, the derived Arrhenius expression is k(T) = (5.9 ± 0.8) × 10⁻¹³ exp[(480 ± 38)/T] cm³ molecule⁻¹ s⁻¹ between 207–300 K. rsc.org
Atmospheric Lifetime Calculations
The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), ozone (O₃), and chlorine atoms (Cl). These calculations are essential for understanding the persistence and transport of EVE in the troposphere.
The reaction with OH radicals is a primary degradation pathway. Based on a measured rate constant of 7.79 x 10⁻¹¹ cm³ molecule⁻¹ sec at 25 °C, the atmospheric half-life of EVE is estimated to be about 5 hours. nih.gov Another computational study estimated a shorter atmospheric half-life of 2.13 hours with respect to OH radicals. researchgate.net
Reactions with ozone and nitrate radicals also contribute significantly to the degradation of EVE. The half-life for the reaction with ozone is estimated to be 1.4 hours, calculated from a rate constant of 2.0 x 10⁻¹⁶ cm³ molecule⁻¹ sec. For the reaction with nitrate radicals, the half-life is even shorter at 0.6 hours, based on a rate constant of 1.40 x 10⁻¹² cm³ molecule⁻¹ sec. nih.gov
In specific environments, such as coastal or marine areas with higher concentrations of chlorine atoms, the reaction with Cl is also an important sink. The atmospheric lifetime of EVE with respect to Cl-initiated oxidation is estimated to be between 4.3 and 11.9 hours.
Simulation of Molecular Interactions
Electron Scattering Cross Sections
The interaction of low-energy electrons with this compound has been investigated through both experimental measurements and theoretical calculations. These studies provide insights into the fundamental processes that can occur when EVE is subjected to electron bombardment, which is relevant in fields such as radiation chemistry.
Research on the elastic scattering of low-energy electrons by EVE has reported both measured and calculated cross sections. caltech.eduaps.org These results indicate that the integral cross section for this interaction exhibits the expected π* shape resonance. caltech.eduaps.orgresearchgate.net Shape resonances are temporary states formed when an incident electron is trapped in a potential well arising from the shape of the molecule. The agreement between the calculated and measured cross sections is generally considered to be good, validating the theoretical models used. caltech.eduaps.org this compound is considered a prototype system for studying indirect dissociative attachment processes, which may play a role in DNA damage. caltech.eduaps.org
Gas-Phase Reactions of Radicals
The gas-phase reactions of this compound with various radicals are the primary drivers of its atmospheric degradation. Kinetic studies have quantified the rate coefficients for these reactions, providing essential data for atmospheric models.
The reaction with the hydroxyl (OH) radical is a dominant daytime removal process for EVE. Using a relative kinetic method at 298 ± 3 K, the rate coefficient for the reaction of OH with EVE was determined to be (7.79 ± 1.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Another study measured a similar rate constant of (6.8 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Computational studies have also calculated this rate constant, with one reporting a value of 4.53 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr. researchgate.net The main products identified from the OH-initiated oxidation are formaldehyde (B43269) and ethyl formate (B1220265). researchgate.net
During the nighttime, reactions with the nitrate radical (NO₃) and ozone (O₃) become more important. The rate coefficient for the reaction of NO₃ with EVE at 298 ± 3 K has been measured as (1.40 ± 0.35) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov Another study reported a value of (13.1 ± 2.7) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 293 ± 3 K. nih.govacs.org The ozonolysis of EVE has a rate coefficient of (2.06 ± 0.42) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. nih.gov
In marine and coastal areas, reaction with chlorine (Cl) atoms can also be a significant degradation pathway. Theoretical studies have investigated the oxidation reaction of EVE initiated by Cl atoms, identifying it as a competitive degradation route in certain regions.
Advanced Applications and Specialty Chemical Synthesis
Chemical Intermediate in Organic Synthesis
In the realm of organic synthesis, ethyl vinyl ether is a valuable reagent employed in several key transformations. longchangchemical.com Its primary applications include acting as a protecting group for alcohols, participating in transvinylation reactions, and serving as a component in cycloaddition reactions. njchm.comlongchangchemical.comchemicalbook.com
The vinyl ether functional group is particularly useful for the protection of hydroxyl groups. chemicalbook.com EVE reacts with alcohols in the presence of an acid catalyst to form an α-ethoxyethyl (EE) ether, which is stable under basic conditions but can be easily removed under mild acidic conditions. njchm.comlongchangchemical.comacs.org This reactivity allows for the selective protection and deprotection of alcohols during complex multi-step syntheses. acs.org Furthermore, this compound can undergo transvinylation with other alcohols, typically catalyzed by palladium or mercury compounds, to generate different vinyl ethers. longchangchemical.com It also participates in [4+2] cycloaddition reactions, expanding its utility in constructing cyclic molecules. wikipedia.org
Table 1: Key Roles of this compound in Organic Synthesis
| Role | Description | Catalyst/Conditions |
|---|---|---|
| Hydroxyl Protecting Group | Reacts with alcohols to form an acid-labile α-ethoxyethyl (EE) protecting group. longchangchemical.comchemicalbook.com | Acid catalysts (e.g., PPTS, TsOH). longchangchemical.com |
| Transvinylation Reagent | Transfers its vinyl group to another alcohol, forming a new vinyl ether. longchangchemical.comchemicalbook.com | Palladium or mercury acetate (B1210297) catalysts. longchangchemical.com |
| Cycloaddition Component | Participates as a dienophile in inverse-demand [4+2] cycloaddition reactions. wikipedia.org | Typically requires a Lewis acid catalyst. chemicalbook.com |
| Acetyl Anion Equivalent | Can be deprotonated with strong bases like butyl lithium to form a nucleophilic acetyl anion equivalent. wikipedia.org | Butyl lithium (BuLi). wikipedia.org |
This compound is an important intermediate in the pharmaceutical industry. connectchemicals.comyupro.it It has been used as a dispersant in pharmaceutical formulations due to its solubility properties. godavaribiorefineries.com Copolymers of this compound and maleic anhydride (B1165640) are used in pharmaceutical applications as thickening agents, in denture adhesives, and as adjuvants in transdermal patches. chemicalbook.com Historically, EVE itself saw use as an anesthetic and analgesic agent. chemicalbook.comyupro.itgodavaribiorefineries.comguidechem.com
A primary role of EVE in modern pharmaceutical synthesis is in protecting group chemistry. The α-ethoxyethyl (EE) group is employed to temporarily block reactive hydroxyl groups during the synthesis of complex APIs. njchm.comacs.org For example, it has been used to protect hydroxyl groups on glycals, which are key intermediates in the synthesis of medicinally relevant C-glycosides. acs.org Additionally, patents have described the use of this compound in the synthesis of specific pharmaceutical intermediates, such as fluoronitroamine precursors. guidechem.com
Table 2: Examples of this compound in Pharmaceutical Synthesis
| Application Area | Specific Use | Reference |
|---|---|---|
| Drug Formulation | Used in copolymers with maleic anhydride for applications like suspending agents and transdermal patch adjuvants. | chemicalbook.com |
| API Synthesis | Employed to introduce the α-ethoxyethyl (EE) protecting group for hydroxyls in complex syntheses (e.g., C-glycosides). | acs.org |
| Intermediate Synthesis | Used as a reactant in the synthesis of fluoronitroamine intermediates. | guidechem.com |
| Historical Anesthetic | Previously used as an inhalation anesthetic and analgesic. | chemicalbook.comconnectchemicals.comgodavaribiorefineries.com |
The utility of this compound extends to the agrochemical sector, where it serves as a versatile intermediate for producing a range of crop protection products. godavaribiorefineries.com It acts as a synthetic building block for various agrochemicals, including certain types of insecticides. connectchemicals.comgodavaribiorefineries.com
This compound is a precursor in the synthesis of numerous fine chemicals. chemicalbook.comconnectchemicals.comyupro.itguidechem.com It is utilized as a building block for aroma and fragrance compounds. connectchemicals.comgodavaribiorefineries.comguidechem.com Furthermore, it finds application in the preparation of specialty lubricant additives. connectchemicals.comgodavaribiorefineries.comguidechem.com
A significant industrial application of this compound is its role as a key precursor in the synthesis of glutaraldehyde (B144438). wikipedia.orgchemicalbook.comconnectchemicals.comyupro.it Glutaraldehyde is a widely used disinfectant and sterilizing agent. The synthesis involves the reaction of this compound, which serves as the starting point for constructing the five-carbon backbone of the glutaraldehyde molecule. google.comchinanetsun.comgoogle.com
This compound is an established intermediate in the production of sulfadiazine (B1682646), an important sulfonamide antibiotic. chemicalbook.comconnectchemicals.comyupro.it In what is known as the "vinyl ether method" of sulfadiazine synthesis, EVE is used to construct a key three-carbon component ("C3 compound") that is later reacted with a sulfanilamide (B372717) derivative. google.comgoogle.com This synthetic route, however, presents challenges due to the low boiling point (33 °C) of this compound, which necessitates specialized refrigeration systems for industrial-scale production. wikipedia.orggoogle.com
Functional Materials Development
This compound is a valuable monomer for the creation of a variety of functional polymers and materials. wikipedia.orgchemicalbook.com It readily undergoes cationic polymerization, typically initiated by Lewis acids, to form homopolymers and copolymers with diverse properties. wikipedia.orgwikipedia.org
The homopolymer, poly(this compound) (PEVE), is a soft, rubber-like material known for its good thermal stability and moisture resistance. cymitquimica.com These properties make it useful in the formulation of adhesives, sealants, and specialty paints. chemicalbook.comcymitquimica.comnbinno.com
As a comonomer, this compound is incorporated into other polymer chains to modify their properties. It is used in fluoropolymer resins to enhance solubility, adhesion, and crosslinking capabilities, leading to highly durable coatings. connectchemicals.comgodavaribiorefineries.com When copolymerized into polyvinyl ether resins, it improves the adhesion and flexibility of printing inks. connectchemicals.com Copolymers with maleic anhydride have also found broad application. chemicalbook.com Recent research has focused on achieving greater control over the cationic polymerization of EVE to produce polymers with high tacticity, which can result in materials with unique crystallization behaviors and melting points. rsc.org Furthermore, novel monomers containing vinyl ether functionality are being developed to create advanced polymer scaffolds, such as degradable polyphosphoesters, that allow for subsequent chemical modifications for applications in biomaterials. nih.gov
Table 3: Applications of this compound in Functional Materials
| Material Type | Application | Function of EVE |
|---|---|---|
| Homopolymer (PEVE) | Adhesives, paints, coatings, sealants. chemicalbook.comcymitquimica.com | Forms a flexible, moisture-resistant polymer backbone. cymitquimica.comnbinno.com |
| Fluoropolymer Resins | Highly durable coatings. connectchemicals.comgodavaribiorefineries.com | Acts as a comonomer to improve solubility, adhesion, and crosslinking. connectchemicals.comgodavaribiorefineries.com |
| Polyvinyl Ether Resins | Printing inks. connectchemicals.com | Serves as a comonomer to increase flexibility and adhesion. connectchemicals.com |
| Polyphosphoesters | Potential biomaterials. nih.gov | Provides a reactive vinyl ether side chain for post-polymerization functionalization. nih.gov |
Research Reagent Applications
Beyond polymerization, the distinct chemical properties of this compound make it a valuable reagent in various research settings.
In the field of proteomics, which involves the large-scale study of proteins, this compound serves as a useful reagent. nih.gov Its utility is derived from its chemical reactivity, particularly in the protection of hydroxyl (-OH) groups present in large biomolecules like proteins and peptides. During complex multi-step chemical analyses or modifications, specific parts of a protein must be shielded to prevent unwanted reactions. The alkene portion of the this compound molecule can readily react with the hydroxyl groups on amino acid residues, a reaction often catalyzed by acid. This forms an α-ethoxyethyl ether, which is one of the most common and convenient protecting groups for hydroxyls. longchangchemical.com This protection is reversible, as the group can be easily removed under acidic conditions to restore the original hydroxyl group. longchangchemical.com
This compound is also employed as a solvent in organic synthesis. connectchemicals.com It is a colorless, low-boiling liquid (33-36°C) that is miscible with a wide range of common organic solvents, including acetone, benzene, and carbon tetrachloride. chemicalbook.comwikipedia.orgguidechem.com Its ability to dissolve many organic compounds makes it a suitable medium for various chemical reactions. longchangchemical.comguidechem.com
A significant challenge in synthetic chemistry is the use of ethylene (B1197577), a simple and abundant building block, which is a highly flammable and difficult-to-handle gas. nih.govresearchgate.net Recent research has demonstrated the strategic use of easily handled vinyl ethers, such as this compound, as a latent surrogate for ethylene. nih.govresearchgate.net This innovative approach enables complex C-H functionalization reactions, which are crucial for building molecular complexity. nih.govnih.gov
The methodology involves a photoredox catalytic process where radicals combine with the vinyl ether to generate α-oxy radicals. nih.govresearchgate.net These intermediates then undergo a "spin-center shift" (SCS) pathway, which drives the cleavage of the C-O bond and effectively releases the "ethylene" unit for subsequent reactions. nih.govresearchgate.net This allows for three-component reactions that can bridge heteroarenes with various coupling partners like sulfinates and thiols. nih.govresearchgate.net This approach provides a more streamlined and safer alternative to using ethylene gas directly and has shown versatility in the late-stage functionalization of medicinally relevant molecules. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Acetone | C₃H₆O |
| Benzene | C₆H₆ |
| Carbon tetrachloride | CCl₄ |
| Ethylene | C₂H₄ |
| This compound | C₄H₈O |
| Gluconic acid | C₆H₁₂O₇ |
| Glucose | C₆H₁₂O₆ |
| Glucose oxidase | N/A (Enzyme) |
| Insulin (B600854) | C₂₅₇H₃₈₃N₆₅O₇₇S₆ |
| Sulfinates | RSO₂⁻ |
Environmental Fate and Atmospheric Chemistry
Atmospheric Degradation Pathways and Products
Ethyl vinyl ether (EVE), an oxygenated volatile organic compound (OVOC) released into the atmosphere from anthropogenic sources, undergoes degradation primarily through reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. researchgate.netnih.govnih.gov Direct photolysis is not a significant degradation pathway as EVE does not absorb light at wavelengths greater than 290 nm. nih.govconicet.gov.ar
The dominant degradation process for EVE is initiated by OH radicals, especially during the daytime. researchgate.net The reaction involves the addition of the OH radical to the double bond of EVE, leading to the formation of several intermediate products. tandfonline.comnih.gov Subsequent reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx) result in the formation of stable end products. nih.gov Experimental and theoretical studies have identified ethyl formate (B1220265) and formaldehyde (B43269) as the major products of the OH-initiated oxidation of EVE. researchgate.netnih.govrsc.org In coastal and marine environments, reactions with chlorine (Cl) atoms can also contribute to the degradation of EVE, producing chloro compounds, ethyl formate, and acetaldehyde (B116499). researchgate.nettandfonline.com
Ozonolysis, the reaction with O₃, is another significant degradation pathway for EVE. researchgate.net This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate (CI) and a carbonyl compound. rsc.orgcore.ac.uk For EVE, the ozonolysis primarily yields ethyl formate and formaldehyde. researchgate.netrsc.orgsemanticscholar.org The formation of Criegee intermediates, such as CH₂O₂, has been directly observed in these reactions. rsc.org Under certain conditions, these intermediates can lead to the formation of secondary organic aerosols. copernicus.org
During the nighttime, the reaction with nitrate radicals (NO₃) becomes a more prominent degradation pathway. researchgate.net The products from this reaction are also expected to contribute to the formation of secondary pollutants in the atmosphere.
A summary of the primary atmospheric degradation reactions and their major products is presented below:
| Oxidant | Major Products |
| OH Radical | Ethyl formate, Formaldehyde researchgate.netnih.govrsc.org |
| Ozone (O₃) | Ethyl formate, Formaldehyde researchgate.netrsc.orgsemanticscholar.org |
| Nitrate Radical (NO₃) | Contributes to secondary pollutant formation researchgate.net |
| Chlorine Atom (Cl) | Chloro compounds, Ethyl formate, Acetaldehyde tandfonline.com |
Atmospheric Lifetime and Environmental Burden Assessment
The atmospheric lifetime of a chemical compound is a critical factor in determining its environmental impact. For this compound, its lifetime is primarily governed by its reaction rates with atmospheric oxidants. The high reactivity of EVE with OH radicals, O₃, and NO₃ radicals results in a short atmospheric lifetime, limiting its potential for long-range transport. researchgate.net
The rate constants for the reaction of EVE with various atmospheric oxidants have been determined through numerous studies. At 298 K, the rate constant for the reaction with OH radicals is approximately 6.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netrsc.org The rate constant for the reaction with ozone is about 2.0 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, and for the reaction with nitrate radicals, it is 1.40 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov
Based on these rate constants and typical atmospheric concentrations of the oxidants, the atmospheric lifetimes of EVE can be estimated. The lifetime with respect to reaction with OH radicals is calculated to be approximately 5 hours. nih.gov The lifetime with respect to ozonolysis is about 1.4 hours, and with respect to reaction with nitrate radicals, it is approximately 0.6 hours. nih.gov In certain regions, reaction with chlorine atoms can also be a significant loss process, with an estimated lifetime of 4.3 to 11.9 hours. tandfonline.com
These short lifetimes indicate that EVE is rapidly removed from the atmosphere, primarily through chemical reactions. researchgate.netnih.gov This rapid degradation prevents its accumulation and transport to the upper atmosphere, resulting in a negligible global warming potential. nih.govconicet.gov.ar The increasing use of vinyl ethers has, however, made it necessary to evaluate their environmental burden, particularly in polluted areas where they can contribute to the formation of photochemical smog. researchgate.netsemanticscholar.org
Formation of Secondary Organic Aerosols
The atmospheric oxidation of this compound can lead to the formation of secondary organic aerosols (SOA), which are microscopic particles that can impact air quality and climate. The ozonolysis of EVE is a key pathway for SOA formation. copernicus.orgresearchgate.net
During the ozonolysis of EVE, stabilized Criegee intermediates (CIs) are formed. copernicus.org These highly reactive species can participate in further reactions that lead to the formation of low-volatility products, which then partition into the aerosol phase. Studies have shown that the SOA yield from the ozonolysis of EVE is between 2% and 4%. copernicus.orgresearchgate.net
The chemical composition of the SOA formed from EVE ozonolysis has been investigated using advanced analytical techniques. copernicus.orgresearchgate.net A significant component of this SOA is oligomeric compounds, with masses in the range of 200 to 800 atomic mass units. copernicus.orgresearchgate.net These oligomers are believed to be formed through the polymerization of Criegee intermediates. copernicus.orgd-nb.info The proposed structure for these oligomers is a linear oligoperoxide, with repeating units corresponding to the Criegee intermediate. copernicus.org
The presence of other atmospheric pollutants can influence SOA formation from EVE. For instance, the presence of sulfur dioxide (SO₂) can promote SOA formation, while an excess of formic acid, which scavenges Criegee intermediates, can suppress it. copernicus.orgnih.gov The formation of SOA from EVE highlights the compound's potential to contribute to particulate matter pollution, particularly in urban and industrial areas with significant emissions.
Impact of Emissions on Atmospheric Composition
Emissions of this compound can have a notable impact on local and regional atmospheric composition due to its high reactivity. The rapid degradation of EVE contributes to the formation of key secondary pollutants, including ozone and formaldehyde. researchgate.netrsc.org
The reaction of EVE with OH radicals in the presence of NOx is a source of tropospheric ozone, a major component of photochemical smog. researchgate.net The oxidation of EVE produces peroxy radicals, which can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ regenerates NO and produces an oxygen atom, which then combines with molecular oxygen to form ozone.
Furthermore, formaldehyde, a major product of EVE degradation, is itself a significant atmospheric pollutant. researchgate.netrsc.org Formaldehyde can be photolyzed to produce radicals that further fuel photochemical smog formation. It is also a known air toxic with adverse health effects.
The short atmospheric lifetime of EVE means that its direct impact is largely confined to the region of its emission. researchgate.net However, the secondary pollutants it helps to form can have a more widespread impact on air quality. Therefore, controlling emissions of EVE is important for mitigating the formation of photochemical smog and reducing atmospheric levels of harmful secondary pollutants.
Development of Sustainable Production Methods and Bio-based Derivatives
In response to growing environmental concerns and the desire for more sustainable chemical processes, research has focused on developing greener production methods for this compound and its derivatives. imarcgroup.comnih.gov
One promising approach is the use of bio-based feedstocks. imarcgroup.com Godavari Biorefineries Ltd. produces EVE from bio-ethanol, resulting in a 100% bio-based product. godavaribiorefineries.com This shift away from fossil fuel-based production reduces the carbon footprint of EVE and aligns with the principles of a circular economy. imarcgroup.com Other efforts have explored the synthesis of vinyl ethers from biomass-derived ethylene (B1197577) glycol dimethyl ether, providing another sustainable pathway. rsc.org
In addition to sustainable production of EVE itself, there is growing interest in creating bio-based vinyl ether derivatives. nih.govresearchgate.net Researchers have successfully synthesized novel vinyl ether monomers from renewable resources like eugenol (B1671780) (from clove oil) and cardanol (B1251761) (from cashew nutshell liquid). researchgate.netresearchgate.net These bio-based monomers can be polymerized to create coatings and other materials with a reduced environmental impact. researchgate.net The use of enzymes, such as Candida antarctica lipase (B570770) B, as catalysts in the synthesis of vinyl ether esters from bio-based carboxylic acids and hydroxyl-functional vinyl ethers represents another advancement in sustainable chemistry. nih.gov These enzymatic methods offer a more benign alternative to traditional chemical synthesis, often requiring fewer steps and milder reaction conditions. nih.gov
These developments in sustainable production and bio-based derivatives are crucial for reducing the environmental impact of the chemical industry and meeting the demand for greener products. imarcgroup.comhbjhchem.com
Toxicological Investigations and Environmental Health
Mechanistic Toxicology Studies
In vitro studies have suggested that ethyl vinyl ether, like other vinyl ethers, may undergo microsomal oxidation. nih.gov This metabolic process can lead to the formation of unstable epoxides. nih.govsmolecule.com The metabolism of vinyl ethers is a critical factor in their potential toxicity, with the formation and stability of epoxide intermediates playing a significant role. nih.gov
The hepatic microsomal oxidation of ethers is primarily catalyzed by the cytochrome P450 enzyme system. cdc.gov Specifically, for ethyl ether, an ethanol-inducible cytochrome P450, identified as P450IIE1, is the main enzyme involved in its oxidative metabolism. cdc.gov While this compound is structurally related, detailed studies on its specific P450 isozyme interactions are less common. However, it is known that the vinyl moiety of some related compounds, like fluroxene (B1200339) (2,2,2-trifluorothis compound), can lead to the destruction of cytochrome P-450 during metabolism, which is speculated to be caused by a reactive epoxide formed from the vinyl group. psu.edu
Comparative studies on a series of vinyl ethers have shown that the mutagenic activity in the presence of a metabolic activation system (S9 mix) correlates with the stability of their epoxide metabolites. nih.gov For this compound itself, despite the suggestion of epoxide formation, no significant mutagenic activity was found in these particular assays. nih.govnih.gov This suggests that if an epoxide of this compound is formed, it may be highly unstable or rapidly detoxified. nih.gov
The vinyl ether category, which includes this compound, is characterized by members that may undergo microsomal oxidation to these unstable epoxides. oecd.org
The potential for this compound to induce drug-metabolizing enzymes has been a subject of investigation, particularly in the context of its historical use as an anesthetic. Generally, prolonged inhalation of ethers like diethyl ether can cause the induction of drug-metabolizing enzymes. cdc.gov
Studies have examined the effects of various anesthetic agents, including this compound, on hepatic drug metabolism. Decreased hexobarbital (B1194168) sleeping time, a classic, though not always definitive, indicator of enzyme induction, has been reported after exposure to this compound. journals.co.za However, a study involving two 3-hour inhalation exposures to anesthetic concentrations of this compound in rats did not show evidence of significant enzyme induction. In this study, both untreated rats and those pretreated with phenobarbital (B1680315) (a known enzyme inducer) survived the exposure, with some instances of periportal hydropic degeneration in hepatocytes observed in both groups. bgrci.de
More broadly, the effects of anesthetic ethers on drug metabolism are complex. While some, like diethyl ether, are established enzyme inducers similar to phenobarbital, others are not. journals.co.za For instance, a study on methoxyflurane (B143068) and enflurane (B1671288) showed that methoxyflurane appeared to be an enzyme-inducing agent, while enflurane did not for the enzymes studied. journals.co.za The evidence for this compound's capacity as a significant inducer of drug-metabolizing enzymes remains limited and not fully conclusive based on available literature.
This compound has been evaluated for mutagenicity in several studies, most notably using the Salmonella/microsome assay (Ames test). The Ames test is a bacterial reverse mutation assay designed to detect chemical substances that can cause genetic damage leading to gene mutations. researchgate.net
In multiple Salmonella/microsome assays, this compound has consistently tested negative for mutagenic activity. nih.govbgrci.de This has been observed both with and without the presence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat livers). bgrci.de One study tested this compound at concentrations ranging from 20 to 5000 µ g/plate on Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with no mutagenic effects detected. bgrci.de Another assay using a desiccator to create a saturated atmosphere of this compound with strains TA98, TA100, TA1535, and TA1537 also yielded negative results. bgrci.de
A separate study confirmed these findings, reporting no significant mutagenicity for this compound in S. typhimurium TA100 and TA100NR, even in the presence of an S9 mix. nih.gov In contrast, other vinyl ethers with different substituent groups did show mutagenic properties in the same study, which was correlated with the stability of their epoxide intermediates. nih.gov
While this compound was negative in the Ames test, it did cause a significant increase in the sister chromatid exchange (SCE) rate in Chinese hamster ovary (CHO) cells. nih.govbgrci.de However, an in vivo micronucleus test on the structurally related mthis compound after inhalation exposure showed no indication of a mutagenic effect. bgrci.de
Mutagenicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Salmonella/microsome | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 mix | Negative |
| Salmonella/microsome | S. typhimurium TA100, TA100NR | With S9 mix | Negative |
Structure-Activity Relationship Studies for Toxicity
Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a substance influences its biological activity, including toxicity. For ethers, hydrophobicity, often expressed as the n-octanol-water partition coefficient (log P), is a key parameter in determining acute toxicity. nih.gov
For a series of ethylene (B1197577) glycol ethers, a significant correlation was found between their acute toxicity (LD50) in mice and their log P values, suggesting that hydrophobicity plays a crucial role. nih.gov This relationship is often parabolic, meaning toxicity increases with hydrophobicity up to a certain point, after which it may level off or decrease. nih.gov
In the context of vinyl ethers, SAR studies have focused on their metabolism and mutagenicity. A comparative study of several vinyl ethers demonstrated that their mutagenic potential in the Salmonella assay was dependent on the electronic properties of the substituent group on the phenyl ring. nih.gov Vinyl ethers with electron-withdrawing groups (like nitro, cyano, and acetyl) were mutagenic, while those with electron-donating or neutral groups (like chloro, phenyl, n-butyl, and ethyl) were not. nih.gov The mutagenicity was correlated with the stability of the corresponding epoxide metabolites. nih.gov This suggests that for this compound, its specific structure does not lead to a stable, mutagenic epoxide under the conditions tested.
The Vinyl Ether (VE) Category, which includes methyl, ethyl, and isobutyl vinyl ethers, is justified by the similar structures, physico-chemical properties, and toxicological profiles of its members. oecd.org These short-chain aliphatic vinyl ethers generally exhibit a low order of acute toxicity. oecd.org
Environmental Regulations and Safety Compliance
This compound is subject to various environmental and transportation regulations due to its high flammability and potential health effects. It is classified as a highly flammable liquid and vapor. fishersci.frsigmaaldrich.com
In the United States, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires employers to provide information and training on the hazards of chemicals like this compound. nj.gov The New Jersey Department of Health's "Right to Know" Hazardous Substance Fact Sheet for this compound notes that while no specific occupational exposure limits have been established, safe work practices should always be followed. nj.gov
Transportation of this compound is regulated internationally. It is assigned UN number 1302 and is classified as a Class 3 flammable liquid. sigmaaldrich.comilo.orggodavaribiorefineries.comnoaa.gov Specific packing instructions and precautions for transport by air (IATA-DGR) and rail (RID) are in place. sigmaaldrich.comamazonaws.com
Under European Union regulations (REACH), this compound is registered, but as of recent safety data sheets, it is not listed on the REACH Annex XVII (Restriction List) or Annex XIV (Authorisation List), nor is it on the Candidate List of Substances of Very High Concern (SVHC). amazonaws.com It is, however, subject to the Volatile Organic Compound (VOC) Directive. amazonaws.com
Disposal of this compound must be carried out in accordance with local, national, and international regulations, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber. nih.gov It should not be disposed of into sewers. godavaribiorefineries.comgelest.com
Workplace Exposure and Handling Protocols
Due to its high flammability and volatility, strict workplace exposure and handling protocols are essential for this compound.
Engineering Controls:
Operations should be enclosed where possible, with local exhaust ventilation at the site of chemical release to prevent vapor accumulation. nj.govgelest.com
Explosion-proof electrical equipment, ventilation, and lighting must be used in areas where it is handled or stored. nj.govilo.orggodavaribiorefineries.com
Proper grounding and bonding procedures are required for containers and equipment to prevent static electricity discharge, which can be an ignition source. nj.govilo.orggelest.com
Personal Protective Equipment (PPE):
Respiratory Protection: Where inhalation exposure may occur, NIOSH-certified organic vapor respirators are recommended. nj.govgelest.com
Hand Protection: Neoprene or nitrile rubber gloves are suitable for hand protection. gelest.com
Eye Protection: Chemical goggles are necessary, and contact lenses should not be worn. gelest.com A face shield may be required in addition to goggles for certain tasks. nj.gov
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact. nj.govgelest.com Flame-retardant antistatic protective clothing is recommended. sigmaaldrich.com
Handling and Storage:
Keep containers tightly closed and store in a cool, well-ventilated, fireproof area, away from heat, sparks, open flames, and direct sunlight. nj.govilo.orggodavaribiorefineries.com
The recommended storage temperature is below 20-25°C. godavaribiorefineries.comgelest.com
It should be stored under an inert gas like nitrogen and with a stabilizer to prevent polymerization. godavaribiorefineries.com
Incompatible materials such as strong oxidants, acids, peroxides, and combustible materials must be stored separately. godavaribiorefineries.comgelest.comitcilo.org
Use only non-sparking tools when handling containers. nj.govilo.orggelest.com
Do not use compressed air for filling, discharging, or handling. ilo.orggodavaribiorefineries.com
Hygiene and Emergency Procedures:
Do not eat, drink, or smoke in areas where this compound is used. nj.govgodavaribiorefineries.com
Wash hands and exposed skin thoroughly after handling and before eating, drinking, or smoking. nj.govgodavaribiorefineries.com
Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. nj.govgodavaribiorefineries.comgelest.com
In case of a spill, eliminate all ignition sources, evacuate the area, and contain the spill with inert absorbent material. ilo.orgnoaa.gov
Q & A
Basic Research Questions
Q. What is the molecular structure of ethyl vinyl ether, and how does its electronic configuration influence reactivity in organic synthesis?
- Answer: this compound (EVE) has the molecular formula C₄H₈O, with a structure CH₂=CHOCH₂CH₃. The oxygen atom in the ether group and the electron-rich vinyl group (CH₂=CH–) contribute to its nucleophilic character. The vinyl group’s π-electrons enable participation in cycloaddition reactions (e.g., Diels-Alder), while the ether oxygen stabilizes intermediates through resonance. Computational studies (e.g., DFT analysis) reveal localized electrophilic and nucleophilic sites, such as the β-carbon of the nitroalkene in HDA reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer: EVE is stabilized with 0.1% potassium hydroxide to prevent polymerization. Key precautions include:
- Storage: Protect from light and moisture; store in inert atmospheres (e.g., N₂).
- PPE: Use nitrile/chloroprene gloves (≥0.4 mm thickness), safety goggles, and fume hoods to avoid inhalation .
- Reactivity: Avoid strong oxidizers (risk of violent reactions) and acidic conditions (hydrolysis risk) .
Advanced Research Questions
Q. How can kinetic and quantum chemical studies distinguish between one-step and two-step mechanisms in hetero Diels-Alder (HDA) reactions involving EVE?
- Answer:
- Kinetic Analysis: Substituent and solvent effects are measured. For example, rate constants (k) for HDA reactions between nitroalkenes and EVE increase with solvent polarity (e.g., k = 9.34 × 10⁻² L/mol·s in methanol vs. 0.7 × 10⁻² in diethyl ether). Linear correlations between log k and Reichardt’s polarity parameter (Eₜ(30)) confirm a polar, one-step mechanism .
- Quantum Simulations: B3LYP/6-31G(d) calculations identify transition states (TS) and pre-reaction complexes (LM). IRC trajectories show no zwitterionic intermediates, supporting a "two-stage one-step" mechanism per Domingo’s classification .
Q. What experimental approaches quantify secondary organic aerosol (SOA) yields from EVE ozonolysis, and how do alkyl chain lengths affect yields?
- Answer:
- Methodology: Chamber experiments with 300 ppb EVE and O₃, monitored via aerosol mass spectrometry. SOA yields (Y) are calculated as .
- Findings: EVE ozonolysis produces higher Y (e.g., ~20% for ethyl vs. ~15% for t-butyl vinyl ether) due to faster gas-to-particle partitioning of smaller carbonyl products. Cyclohexane scavengers suppress radical pathways, isolating ozonolysis contributions .
Q. How do gas-phase reactions with EVE enhance selectivity in detecting explosives like TNT and RDX via mass spectrometry?
- Answer: Diagnostic fragment ions (e.g., m/z 210 for TNT) undergo [4⁺+2] cycloaddition with EVE, forming adducts (e.g., m/z 282). Subsequent fragmentation (e.g., acetaldehyde loss to m/z 238) improves specificity. For RDX (m/z 149), EVE vinylation generates m/z 175 (nitro-iminium ion), validated by MS/MS and DFT calculations .
Q. What role do Parr functions and global electrophilicity indices play in predicting regioselectivity in EVE-mediated cycloadditions?
- Answer: Reactivity indices (e.g., ω = global electrophilicity) quantify electronic interactions. For EVE (ω = 0.41 eV, N = 3.24 eV), nucleophilic attack occurs at the β-carbon of nitroalkenes (ωβ = 1.29–1.58 eV). Parr functions (, ) map local nucleophilic/electrophilic sites, guiding regioselective adduct formation (e.g., nitronates 3/4 in HDA reactions) .
Q. How do solvent polarity and substituent effects modulate activation barriers in EVE-based Diels-Alder reactions?
- Answer: Polar solvents (e.g., methanol) lower activation barriers by stabilizing TS dipole moments. For example, ΔH‡ decreases by ~3 kcal/mol in methanol vs. diethyl ether. Electron-withdrawing groups (EWGs) on nitroalkenes (e.g., -COOMe) increase reaction rates (log k vs. Hammett σ⁺: ρ = -2.1), confirming polar mechanisms .
Q. What methodologies validate the stereoselectivity of EVE in hydroxyl-group protection reactions?
- Answer: EE (1-ethoxyethyl) protection introduces a stereogenic center. Stereochemical outcomes are analyzed via NMR (e.g., NOESY for spatial proximity) and chiral HPLC. For example, THP and EE groups exhibit contrasting stability under acidic conditions, with EE being more labile due to ether oxygen protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
